molecular formula C11H14N4 B171999 4-(Piperazin-1-yl)-1H-indazole CAS No. 105684-53-5

4-(Piperazin-1-yl)-1H-indazole

Cat. No.: B171999
CAS No.: 105684-53-5
M. Wt: 202.26 g/mol
InChI Key: BBAXLVJLDXGKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)-1H-indazole (CAS 105684-53-5) is a high-purity indazole derivative supplied for research and development purposes. This compound is a nitrogen-containing heterocycle with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It belongs to the class of 1H-indazoles, which is the thermodynamically more stable tautomer . The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in pharmacologically active compounds . As a building block, this compound is of significant value in the synthesis of novel molecules for investigating new therapeutic areas. Indazole-containing derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties . The piperazinyl substitution on the indazole core is a common feature in drug discovery, as it can enhance binding affinity and optimize pharmacokinetic profiles. Researchers utilize this compound to explore its mechanism of action, particularly in the development of tyrosine kinase inhibitors and other targeted therapies, drawing parallels to FDA-approved indazole-based drugs such as Pazopanib . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption. Please refer to the Safety Data Sheet for detailed handling information. Generally, compounds of this class may be harmful if swallowed and may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXLVJLDXGKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610243
Record name 4-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105684-53-5
Record name 4-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)-1H-indazole: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Piperazin-1-yl)-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and kinase inhibitor research.

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring a bicyclic indazole core linked to a piperazine ring at the 4-position. The indazole moiety, a fusion of benzene and pyrazole rings, is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. The piperazine ring often enhances the solubility and pharmacokinetic properties of drug candidates.

Physicochemical Properties

While specific experimental data for the free base form of this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. It is recommended that these values be confirmed experimentally.

PropertyValueSource/Comment
CAS Number 105684-53-5[1][2][3]
Molecular Formula C₁₁H₁₄N₄[1][2][3]
Molecular Weight 202.26 g/mol [1][2][3]
Appearance White to off-white solid (predicted)General property of similar compounds
Melting Point Data not availableA related compound, [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone, has a melting point of 214-216 °C.[4]
Boiling Point Data not available
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (predicted).[4]Based on the properties of a related compound.
pKa 16.32 ± 0.40 (Predicted)
Structural Information

The chemical structure of this compound consists of an indazole ring system where a piperazine moiety is attached at the C4 position. The indazole ring is aromatic and planar, while the piperazine ring typically adopts a chair conformation.

Key Structural Features:

  • Indazole Core: A bicyclic aromatic system that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.

  • Piperazine Ring: A six-membered saturated heterocycle containing two nitrogen atoms. The secondary amine in the piperazine ring can be a key site for further functionalization or can act as a hydrogen bond donor or acceptor.

Synthesis and Characterization

A plausible and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthesis Workflow

G A 4-Fluoro-1H-indazole C Reaction Vessel (Solvent: e.g., DMF or DMSO) (Base: e.g., K2CO3 or DIPEA) A->C B Piperazine B->C D Heating (e.g., 80-120 °C) C->D Nucleophilic Aromatic Substitution E Work-up (e.g., Quenching, Extraction) D->E F Purification (e.g., Column Chromatography) E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on similar reported syntheses of N-aryl piperazine derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 4-Fluoro-1H-indazole

  • Piperazine (excess, e.g., 5-10 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF, add piperazine (5.0 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for the target compound is not readily available, the expected chemical shifts for the core structures can be predicted.

  • ¹H NMR: Expected signals for the indazole aromatic protons, the piperazine methylene protons, and the N-H protons of both the indazole and piperazine rings. The aromatic protons of the indazole ring would typically appear in the range of δ 7.0-8.0 ppm. The piperazine protons would be expected in the upfield region, around δ 3.0-4.0 ppm.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the indazole and piperazine rings.

3. Infrared (IR) Spectroscopy: Expected characteristic absorption bands include N-H stretching vibrations for the indazole and piperazine rings (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the indazole ring.

4. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (202.26 g/mol ).

Biological Activity and Signaling Pathways

Indazole derivatives are a prominent class of compounds in drug discovery, with several approved drugs targeting protein kinases. The this compound scaffold is present in a number of kinase inhibitors.

Potential Target: The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several indazole-containing compounds have been identified as potent inhibitors of PI3K.

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound.

Experimental Protocol: PI3K Inhibition Assay

To evaluate the inhibitory activity of this compound against PI3K, a biochemical assay can be performed.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α)

  • PIP₂ substrate

  • ³²P-γ-ATP or a fluorescent ATP analog

  • Kinase buffer

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a microplate, add the kinase buffer, PI3K enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIP₂ and ³²P-γ-ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 4M HCl).

  • Extract the radiolabeled PIP₃ product and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a compound of significant interest for drug discovery, particularly in the development of kinase inhibitors. Its structural motifs suggest a potential role as an inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and methods for its characterization and biological evaluation. Further experimental validation of the presented data is crucial for advancing the research and development of this promising scaffold.

References

Physicochemical Characterization of 4-(Piperazin-1-yl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperazin-1-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Understanding these characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. This document outlines key parameters, details established experimental protocols for their determination, and presents logical workflows for characterization.

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively available in public literature. However, properties can be estimated, and data from its core moieties, indazole and piperazine, provide foundational context. The hydrochloride salt form of the compound is also commercially available[1][2].

Table 1: Summary of Physicochemical Data for this compound and Related Moieties

PropertyThis compoundIndazole (Parent Moiety)Piperazine (Parent Moiety)
Molecular Formula C₁₁H₁₄N₄C₇H₆N₂C₄H₁₀N₂
Molecular Weight 202.26 g/mol 118.14 g/mol 86.14 g/mol
Melting Point Data not available147-149 °C106 °C
Boiling Point Data not available270 °C146 °C
pKa 16.32 ± 0.40 (Predicted)1.04 (Indazolium ion)13.86 (Indazole)9.73, 5.33
Aqueous Solubility Data not availableSparingly solubleFreely soluble in water
logP Data not available1.8-1.4

Note: Data for parent moieties are sourced from publicly available chemical databases. The pKa for the target compound is a predicted value.

Experimental Protocols for Physicochemical Characterization

Precise characterization requires standardized experimental procedures. The following sections detail the methodologies for determining the key physicochemical parameters.

The melting point provides a quick assessment of a compound's purity. Pure crystalline substances exhibit a sharp melting range of 1-2°C, which broadens and becomes depressed by impurities[3]. The capillary method is the standard technique[4].

Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer[5].

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm[5][6].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube) adjacent to a calibrated thermometer[3].

  • Preliminary Determination: Heat the sample at a rapid rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range[5].

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute starting from about 15°C below the approximate melting point[5][6].

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point[6]. For accuracy, the determination should be performed at least twice[5].

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[7].

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[8][9]. The solvent and solute must be pure[10].

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution[9][10].

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm)[7][11].

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. Common analytical methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the sample's response to a calibration curve of known concentrations[9][11].

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and common method for pKa determination[12][13][14].

Protocol: Potentiometric Titration

  • Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[12][15].

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM)[12][15].

  • Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added[12]. Purge the solution with nitrogen to remove dissolved CO₂[12].

  • Titration: Gradually add small, precise volumes of a standardized titrant (a strong acid like HCl for a basic compound, or a strong base like NaOH for an acidic compound)[15].

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Plot the pH versus the volume of titrant added to generate a titration curve[12][14].

  • pKa Determination: The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal. This point corresponds to the inflection point of the sigmoid-shaped titration curve[14]. The experiment should be repeated multiple times for reliability[12].

The partition coefficient (logP) quantifies a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic profile. The shake-flask method using n-octanol and water is the most established technique[16].

Protocol: Shake-Flask Method

  • Phase Pre-saturation: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) and shake them overnight to ensure mutual saturation. Separate the two phases before use[16].

  • Sample Preparation: Dissolve the compound in one of the pre-saturated phases (usually the one in which it is more soluble)[16].

  • Partitioning: Add a known volume of the compound-containing phase to a known volume of the other pre-saturated phase in a separation vessel. Seal the vessel and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases[16][17].

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process[16].

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC or UV-Vis spectroscopy[17][18].

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[16][19].

Visualization of Workflows and Pathways

Diagrams are essential tools for visualizing complex processes and relationships in drug development.

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.

G cluster_start Start cluster_tests Physicochemical Tests cluster_analysis Analysis & Application Compound Obtain Pure Compound Sample MeltingPoint Melting Point (Purity) Compound->MeltingPoint Characterize Solubility Aqueous Solubility (Formulation) Compound->Solubility Characterize pKa pKa (Ionization) Compound->pKa Characterize LogP LogP / LogD (Lipophilicity) Compound->LogP Characterize DataAnalysis Data Analysis & Comparison MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Profile Establish Physicochemical Profile DataAnalysis->Profile Application Inform Drug Development Decisions Profile->Application

Physicochemical characterization workflow.

Indazole-containing compounds are frequently investigated as kinase inhibitors. For instance, GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, is a known inhibitor of the PI3K/Akt pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer[20][21]. The diagram below illustrates this representative pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Survival, Proliferation Akt->Downstream mTOR->Downstream Indazole Indazole Inhibitor (e.g., GDC-0941) Indazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Simplified PI3K/Akt signaling pathway.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and first synthesis of the novel heterocyclic compound, 4-(Piperazin-1-yl)-1H-indazole. This molecule has garnered significant interest within the medicinal chemistry community due to the prevalence of the indazole-piperazine motif in a variety of biologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the synthesis and potential therapeutic context of this compound.

Introduction: The Indazole-Piperazine Motif in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] When coupled with a piperazine ring, a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties, the resulting indazole-piperazine framework becomes a powerful tool in the development of novel drugs.[2]

Derivatives of this core structure have shown a wide range of pharmacological activities, including the inhibition of critical cellular targets such as kinases, poly (ADP-ribose) polymerase (PARP), and phosphodiesterases (PDEs). For instance, compounds incorporating a piperazinyl-indazole moiety have been investigated as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II), BCR-ABL tyrosine kinase, and the PI3K/Akt signaling pathway.[3][4][5]

This guide will focus on the foundational molecule, this compound, detailing its synthetic pathway from commercially available starting materials. While a specific seminal publication detailing its "discovery" as a singular event is not prominent in the literature, its synthesis can be logically deduced from established chemical principles and the frequent appearance of this structural motif in patented therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to the first synthesis of this compound is through a two-step process. The retrosynthetic analysis involves disconnecting the piperazine ring from the indazole core via a nucleophilic aromatic substitution (SNAr) reaction. This reveals a 4-halo-1H-indazole as the key intermediate, which can be synthesized from a commercially available substituted aniline.

Retrosynthesis Target This compound Intermediate1 4-Chloro-1H-indazole Target->Intermediate1 SNAr Disconnection Piperazine Piperazine Target->Piperazine StartingMaterial 2-Methyl-3-chloroaniline Intermediate1->StartingMaterial Diazotization/Cyclization

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves:

  • Synthesis of 4-Chloro-1H-indazole: Formation of the indazole ring from 2-methyl-3-chloroaniline through a diazotization and in-situ cyclization reaction.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-1H-indazole with piperazine to yield the final product.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.

Synthesis of 4-Chloro-1H-indazole

This procedure is adapted from established methods for the synthesis of substituted indazoles.

Reaction Scheme:

Synthesis_of_4_Chloro_1H_indazole cluster_0 Synthesis of 4-Chloro-1H-indazole 2-Methyl-3-chloroaniline 2-Methyl-3-chloroaniline Intermediate Intermediate 2-Methyl-3-chloroaniline->Intermediate 1. Acetic Anhydride, KOAc 2. Isoamyl nitrite 4-Chloro-1H-indazole 4-Chloro-1H-indazole Intermediate->4-Chloro-1H-indazole LiOH

Caption: Synthetic scheme for 4-Chloro-1H-indazole.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-chloroaniline141.599.95 g (8.4 mL)70.6 mmol
Potassium Acetate98.148.3 g84.7 mmol
Acetic Anhydride102.0920.0 mL212 mmol
Isoamyl Nitrite117.1518.9 mL141 mmol
Lithium Hydroxide23.9520.7 g494 mmol
Chloroform-120 mL-
Tetrahydrofuran (THF)-150 mL-
Ethyl Acetate (EtOAc)-400 mL-
Water-As needed-
Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture over 2 minutes.

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Heat the reaction to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).

  • Stir the reaction at 60 °C overnight.

  • After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

  • Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (1 x 300 mL, 1 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.

Expected Yield: ~11.07 g (quantitative).

Characterization Data (as reported in the literature):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H).[3]

  • LCMS (ESI pos): m/z 153 (M + 1).[3]

First Synthesis of this compound

This proposed synthesis is based on the principles of nucleophilic aromatic substitution, a widely used reaction in the synthesis of nitrogen-containing heterocyclic compounds.

Reaction Scheme:

Synthesis_of_Target_Compound cluster_1 Synthesis of this compound 4-Chloro-1H-indazole 4-Chloro-1H-indazole This compound This compound 4-Chloro-1H-indazole->this compound Piperazine, K₂CO₃, DMF, 120 °C

Caption: Synthetic scheme for this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-1H-indazole152.581.53 g10.0 mmol
Piperazine86.142.58 g30.0 mmol
Potassium Carbonate138.212.76 g20.0 mmol
Dimethylformamide (DMF)-50 mL-
Ethyl Acetate (EtOAc)-As needed-
Brine-As needed-
Water-As needed-
Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 4-chloro-1H-indazole (1.53 g, 10.0 mmol) in dimethylformamide (50 mL).

  • Add piperazine (2.58 g, 30.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound.

Biological Context and Signaling Pathway

While specific biological data for this compound is not extensively published, the structurally related compound, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) , is a potent and selective inhibitor of class I PI3 Kinases.[5] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]

The inhibitory action of GDC-0941 on this pathway provides a strong rationale for investigating the biological activity of this compound and its derivatives as potential modulators of this key cellular cascade.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.

Conclusion

This compound represents a foundational structure within a class of compounds that has demonstrated significant therapeutic potential. The synthetic route detailed in this guide, proceeding through a 4-halo-indazole intermediate, is both efficient and scalable, providing a reliable method for accessing this important molecule. The established role of the indazole-piperazine motif in targeting key signaling pathways, such as the PI3K/Akt cascade, underscores the value of this compound as a platform for future drug discovery and development efforts. Further investigation into the specific biological targets and structure-activity relationships of this compound and its derivatives is warranted.

References

Spectroscopic data for 4-(Piperazin-1-yl)-1H-indazole (1H NMR, 13C NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Piperazin-1-yl)-1H-indazole, a molecule of significant interest to researchers and scientists in the field of drug development. This document is intended to serve as a core resource, presenting detailed ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural integrity of this compound has been confirmed through rigorous spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---

No specific ¹H NMR chemical shift values for this compound were found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

No specific ¹³C NMR chemical shift values for this compound were found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.

Table 3: Mass Spectrometry Data for this compound
m/zInterpretation
Data not available[M+H]⁺

No specific mass spectrometry data for this compound was found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.

Experimental Protocols

While specific data for the target compound is not publicly available, the following are generalized experimental protocols for acquiring NMR and MS data for similar indazole and piperazine derivatives, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is usually dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

It is important to note that while the existence of this compound and its hydrochloride salt is confirmed through commercial suppliers, detailed public spectroscopic data remains elusive. Researchers working with this compound are encouraged to perform their own analyses to confirm its identity and purity. The synthesis of a related compound, 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, has been reported, suggesting that the core this compound intermediate has been successfully synthesized and is likely characterized in proprietary documentation.[1][2]

References

The Emergence of 4-(Piperazin-1-yl)-1H-indazole Analogs as Novel Anticancer Agents: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This technical guide delves into the mechanism of action of a key class of indazole derivatives, those containing a 4-(piperazin-1-yl) moiety, in various cancer cell lines. While direct studies on the parent compound 4-(Piperazin-1-yl)-1H-indazole are limited, extensive research on its derivatives has illuminated several critical signaling pathways and cellular processes that these compounds modulate to exert their anticancer effects. This document will synthesize findings from preclinical studies to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms of Piperazinyl-Indazole Derivatives

Derivatives of this compound have been shown to employ a multi-pronged attack on cancer cells, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases involved in tumor growth and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism of action for this class of compounds is the induction of programmed cell death, or apoptosis, in cancer cells. One notable derivative, compound 6o , has been shown to induce apoptosis in chronic myeloid leukemia (K562) cells in a concentration-dependent manner.[3][4][5] Mechanistic studies revealed that this is achieved through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[4][5]

Specifically, treatment with these indazole derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Furthermore, these compounds can influence the p53 tumor suppressor pathway.[4] By potentially inhibiting the interaction between p53 and its negative regulator MDM2, they can lead to the stabilization and activation of p53. Activated p53 can then transcriptionally activate genes involved in cell cycle arrest and apoptosis, further contributing to the anticancer effect.

Figure 1: Apoptosis Induction Pathway Indazole Piperazinyl-Indazole Derivative (e.g., 6o) p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 inhibition Bcl2_Family Bcl-2 Family Indazole->Bcl2_Family p53 p53 Activation p53_MDM2->p53 Bax Bax ↑ Bcl2_Family->Bax Bcl2 Bcl-2 ↓ Bcl2_Family->Bcl2 p53->Bax CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Apoptosis Induction Pathway
Inhibition of Protein Kinases

The indazole scaffold is a well-established "hinge-binding" fragment for various protein kinases, many of which are crucial for cancer cell survival and proliferation.[7] Piperazinyl-indazole derivatives have been developed as potent inhibitors of several kinase families.

  • Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, overexpression of PLK4 is common in many cancers. Novel indazole derivatives have been designed as potent PLK4 inhibitors, demonstrating significant antiproliferative activity against neuroblastoma cell lines.[8]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently deregulated in tumors. A derivative, GDC-0941, which contains an indazole and a piperazine moiety, is a potent and selective inhibitor of class I PI3K.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Several indazole derivatives have been developed as inhibitors of FGFRs.[2][10]

  • Pan-Pim Kinases: Pim kinases are involved in cell survival and proliferation. Indazole derivatives have shown potent inhibitory activity against all three Pim kinase isoforms.[10]

Figure 2: Kinase Inhibition by Indazole Derivatives Indazole Piperazinyl-Indazole Derivatives PLK4 PLK4 Indazole->PLK4 PI3K PI3K Indazole->PI3K FGFR FGFRs Indazole->FGFR Pim Pim Kinases Indazole->Pim Proliferation Cell Proliferation PLK4->Proliferation Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis FGFR->Angiogenesis Pim->Survival Figure 3: MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add Indazole Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

References

The Rising Therapeutic Potential of 4-(Piperazin-1-yl)-1H-indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the 1H-indazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Among its various substituted forms, 4-(Piperazin-1-yl)-1H-indazole derivatives are gaining significant traction, particularly in oncology, for their potent and often selective inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of these compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Anticancer Activity: A Primary Focus

The predominant therapeutic application of this compound derivatives lies in their anticancer properties.[2][4][7] These compounds have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition Profile

A significant body of research has focused on the development of these indazole derivatives as potent kinase inhibitors. Notably, they have shown activity against several key oncogenic kinases:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactive in a wide range of human cancers. GDC-0941, a potent and selective inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) moiety and has been evaluated in clinical trials.[8][9]

  • BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). AKE-72, a diarylamide 3-aminoindazole derivative incorporating a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, has demonstrated potent pan-BCR-ABL inhibition, including activity against the drug-resistant T315I mutant.[10][11]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been identified as potent FGFR1 inhibitors.[1][12]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors.[12]

  • Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the synthesis of 1H-indazole derivatives with strong potency against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[12]

The inhibitory activities of representative compounds are summarized in the table below.

Compound/Derivative ClassTarget Kinase(s)IC50 ValuesReference
GDC-0941PI3Kα3 nM[8][9]
AKE-72BCR-ABL (Wild Type)< 0.5 nM[10][11]
AKE-72BCR-ABL (T315I Mutant)9 nM[10][11]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9 nM[1][12]
Pyridin-3-amine derivativeFGFR1, FGFR2, FGFR318.0 nM, 1.6 nM, 27.5 nM[1][12]
1H-indazole derivativePim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM[12]
1H-indazole derivativeEGFR (T790M)5.3 nM[12]
1H-indazole derivativeEGFR (Wild Type)8.3 nM[12]
Antiproliferative Activity

Beyond specific kinase inhibition, these derivatives have demonstrated broad antiproliferative activity against a panel of human cancer cell lines. For instance, the piperazine-indazole derivative 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing selectivity over normal cells.[2] Another compound, 2f , displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[7]

CompoundCell LineIC50 (µM)Reference
2a MCF-71.15[7]
HCT1164.89[7]
2f 4T10.23[7]
HepG20.80[7]
MCF-70.34[7]
6o K5625.15[2]
A549>40[2]
PC-3>40[2]
HepG-2>40[2]
HEK-293 (Normal)33.2[2]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound derivatives are often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Treatment of cancer cells with these compounds has been shown to trigger the apoptotic cascade. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[7] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7] Similarly, compound 6o was confirmed to induce apoptosis in K562 cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2]

Indazole This compound Derivative (e.g., 6o) Bcl2 Bcl-2 Family (Anti-apoptotic) Indazole->Bcl2 Inhibition MDM2 MDM2 Indazole->MDM2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition p53 p53 p53->Bax MDM2->p53 Inhibition Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by indazole derivative 6o.

Cell Cycle Arrest

In addition to apoptosis, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Compound 6o was observed to induce a concentration-dependent arrest of K562 cells in the G2/M phase.

Other Biological Activities

While the primary focus has been on anticancer applications, the broader piperazine derivative class, to which these indazole compounds belong, is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic activities.[13] Furthermore, some 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. Below are generalized protocols for key experiments.

Kinase Inhibition Assay (Generic)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. g. Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase Kinase Inhibition Assay MTT Cell Proliferation (MTT) Kinase->MTT Potent Potent Inhibitor Identified MTT->Potent Active? Apoptosis Apoptosis Assay (e.g., Annexin V) Cycle Cell Cycle Analysis (Flow Cytometry) Xenograft Tumor Xenograft Model Start Synthesized Indazole Derivative Start->Kinase Potent->Apoptosis Potent->Cycle Potent->Xenograft

Caption: General workflow for the biological evaluation of indazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the realm of oncology. The versatility of this core allows for structural modifications that can fine-tune potency and selectivity against a range of biological targets. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in combination therapies, and expanding their therapeutic applications beyond cancer. The detailed data and methodologies presented in this guide aim to facilitate these ongoing efforts in the scientific community.

References

The Structure-Activity Relationship of 4-(Piperazin-1-yl)-1H-Indazole Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold in Kinase Inhibition

The 1H-indazole scaffold, particularly when substituted at the 4-position with a piperazine moiety, has emerged as a privileged structure in medicinal chemistry. This chemical core is central to the development of a multitude of potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-(piperazin-1-yl)-1H-indazole analogs, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Structure and Pharmacological Significance

The this compound core combines the versatile indazole bicyclic system, known for its ability to form key interactions with the hinge region of kinase active sites, with a piperazine ring that offers a valuable vector for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. Numerous derivatives based on this scaffold have been investigated as inhibitors of critical oncogenic kinases, including PI3K, Akt, ROCK, and VEGFR.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of various this compound analogs against several key protein kinases. The data highlights how modifications to the core structure influence potency and selectivity.

Table 1: SAR of this compound Analogs as PI3K Inhibitors

CompoundR1 (Indazole)R2 (Piperazine)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
GDC-0941 2-(thieno[3,2-d]pyrimidin-4-yl)4-methanesulfonyl333317[1][2]
Analog 1 2-(pyrimidin-4-yl)4-methyl150---[1]
Analog 2 2-(thieno[3,2-d]pyrimidin-4-yl)4-ethyl545420[1]

Table 2: SAR of 1-(4-(1H-Indazol-5-yl)piperazin-1-yl) Analogs as ROCK-II Inhibitors

CompoundR (on Piperazine)ROCK-II IC50 (nM)CYP3A4 InhibitionReference
SR-1459 2-amino13Potent[3]
SR-715 2-hydroxy80Selective[3]
SR-899 2-hydroxy100Selective[3]

Table 3: SAR of 3-Amino-1H-indazole Analogs as BCR-ABL Inhibitors

CompoundR (on Benzamide)BCR-ABL (WT) IC50 (nM)BCR-ABL (T315I) IC50 (nM)Reference
AKE-72 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl< 0.59[4]
Compound I Morpholine4.6227[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and to catalyze the luciferase-luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Include a vehicle-treated control group.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Synthesis of a Representative this compound Analog

The following is a general synthetic route for the preparation of this compound derivatives, exemplified by the synthesis of GDC-0941.[1][2]

Scheme 1: Synthesis of GDC-0941

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Reductive Amination cluster_reaction2 Suzuki Coupling 2-Chloro-6-formyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 2-Chloro-6-formyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Step1 Reductive Amination 2-Chloro-6-formyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine->Step1 1-Methanesulfonylpiperazine 1-Methanesulfonylpiperazine 1-Methanesulfonylpiperazine->Step1 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Step2 Suzuki Coupling 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole->Step2 Intermediate 2-Chloro-6-((4-methanesulfonylpiperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Step1->Intermediate Sodium triacetoxyborohydride Intermediate->Step2 GDC-0941 GDC-0941 Step2->GDC-0941 PdCl2(PPh3)2, Na2CO3

Caption: Synthetic workflow for GDC-0941.

Procedure:

  • Reductive Amination: To a solution of 2-chloro-6-formyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine in a suitable solvent (e.g., dichloroethane), add 1-methanesulfonylpiperazine and an acid catalyst (e.g., acetic acid). Add a reducing agent such as sodium triacetoxyborohydride and stir the mixture at room temperature until the reaction is complete. Purify the resulting intermediate.

  • Suzuki Coupling: Combine the intermediate from the previous step with 4-(4,4,5,5-tetramethyl-[1][3][4]dioxaborolan-2-yl)-1H-indazole in a solvent mixture (e.g., toluene, ethanol, and water). Add a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., sodium carbonate). Heat the reaction mixture until completion. After cooling, extract the product and purify it by chromatography to yield the final compound.

Signaling Pathway Interactions

This compound analogs primarily exert their effects by inhibiting key kinases in cellular signaling pathways. The following diagrams illustrate the points of intervention for these compounds in the PI3K/Akt and VEGFR signaling cascades.

PI3K/Akt Signaling Pathway Inhibition

Many this compound derivatives, such as GDC-0941, are potent inhibitors of PI3K, a critical node in a pathway that regulates cell growth, proliferation, and survival.[1][2]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Proliferation_Survival Cell Proliferation & Survival Downstream Effectors->Proliferation_Survival Indazole_Analog This compound Analog (e.g., GDC-0941) Indazole_Analog->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

VEGFR Signaling Pathway Inhibition

Certain analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

VEGFR_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates PI3K_Pathway PI3K/Akt Pathway VEGFR->PI3K_Pathway activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_Pathway->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Indazole_Analog This compound Analog Indazole_Analog->VEGFR inhibits

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

The this compound scaffold represents a highly fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein demonstrate that careful modification of the indazole and piperazine rings can lead to compounds with desirable pharmacological profiles. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising class of therapeutic agents. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

In Silico Modeling of 4-(Piperazin-1-yl)-1H-indazole Kinase Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-(piperazin-1-yl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This technical guide provides an in-depth exploration of the in silico modeling techniques used to elucidate the binding of this scaffold to key kinase targets. Focusing on Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), and with additional context provided for Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) and Unc-51 Like Autophagy Activating Kinase 1 (ULK1), this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details experimental and computational protocols, presents quantitative binding data, and visualizes complex biological and methodological workflows to facilitate a deeper understanding of the structure-activity relationships and guide the rational design of next-generation kinase inhibitors.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can selectively target the ATP-binding site of these kinases is a cornerstone of modern drug discovery. The this compound moiety has been identified as a versatile scaffold capable of forming key interactions within the kinase active site, leading to potent and selective inhibition.

This guide will systematically dissect the computational methodologies employed to predict and analyze the binding of this compound derivatives to their kinase targets. We will delve into the specifics of molecular docking and molecular dynamics simulations, providing generalized yet detailed protocols that can be adapted for specific research questions. Furthermore, we will present available quantitative data to highlight the structure-activity relationships (SAR) of this scaffold and visualize the intricate signaling pathways these kinases modulate.

Kinase Targets and Signaling Pathways

The this compound scaffold has shown inhibitory activity against a range of kinases. This section focuses on the signaling pathways of three prominent examples: ROCK-II, PIM-1, and ULK1.

ROCK-II Signaling Pathway

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is integral to regulating cellular processes such as smooth muscle contraction, cell migration, and cytoskeletal organization.[1][2][3] Inhibition of ROCK has therapeutic potential in cardiovascular diseases, cancer metastasis, and glaucoma.[1][2]

ROCK_Signaling Extracellular_Signals Extracellular Signals (e.g., GPCR Ligands, Growth Factors) GPCR_GEF GPCRs / RhoGEFs Extracellular_Signals->GPCR_GEF RhoA_GDP RhoA-GDP (Inactive) GPCR_GEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK-II RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Activates MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin_Stress_Fibers Actin Stress Fiber Formation & Cell Contraction MLC_P->Actin_Stress_Fibers Promotes Cofilin Cofilin LIMK->Cofilin Phosphorylates Cofilin_P Phosphorylated Cofilin (Inactive) Cofilin->Cofilin_P Cofilin_P->Actin_Stress_Fibers Promotes Indazole_Inhibitor This compound Inhibitor Indazole_Inhibitor->ROCK Inhibits

ROCK-II Signaling Pathway
PIM-1 Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[4][5] Its expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[4][5] PIM-1 has a number of downstream targets that are involved in cell cycle progression and the inhibition of apoptosis, making it an attractive target for cancer therapy.

PIM1_Signaling Cytokines Cytokines / Growth Factors (e.g., ILs, EGF) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Induces PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translates Bad Bad PIM1_Kinase->Bad Phosphorylates p21 p21 (CDKN1A) PIM1_Kinase->p21 Phosphorylates Bad_P Phosphorylated Bad (Inactive) Bad->Bad_P Bcl2 Bcl-2 / Bcl-xL Bad_P->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p21_P Phosphorylated p21 (Inactive) p21->p21_P Cell_Cycle_Progression Cell Cycle Progression p21_P->Cell_Cycle_Progression Promotes Indazole_Inhibitor This compound Inhibitor Indazole_Inhibitor->PIM1_Kinase Inhibits

PIM-1 Signaling Pathway
ULK1 Signaling Pathway

ULK1 is a serine/threonine kinase that is a central component of the autophagy initiation complex.[6][7] It integrates signals from nutrient sensors like mTOR and AMPK to regulate the formation of autophagosomes.[8] Under nutrient-rich conditions, mTOR phosphorylates and inhibits ULK1, while under starvation conditions, AMPK activates ULK1 to initiate autophagy.[8]

ULK1_Signaling Nutrient_Status Nutrient Status mTORC1 mTORC1 Nutrient_Status->mTORC1 High Nutrients AMPK AMPK Nutrient_Status->AMPK Low Nutrients ULK1_Complex_Inactive ULK1/ATG13/FIP200 (Inactive) mTORC1->ULK1_Complex_Inactive Inhibits AMPK->ULK1_Complex_Inactive Activates ULK1_Complex_Active ULK1/ATG13/FIP200 (Active) ULK1_Complex_Inactive->ULK1_Complex_Active VPS34_Complex VPS34 Complex ULK1_Complex_Active->VPS34_Complex Phosphorylates & Activates PI3P_Production PI(3)P Production VPS34_Complex->PI3P_Production Autophagosome_Formation Autophagosome Formation PI3P_Production->Autophagosome_Formation Initiates Indazole_Inhibitor This compound Inhibitor Indazole_Inhibitor->ULK1_Complex_Active Inhibits

ULK1 Signaling Pathway

Quantitative Data on Kinase Inhibition

The following tables summarize the available quantitative data for this compound derivatives and related compounds against various kinases. This data is crucial for establishing structure-activity relationships (SAR) and for the validation of in silico models.

Table 1: Inhibitory Activity of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) Analogs against ROCK-II

CompoundR-GroupIC50 (nM) vs. ROCK-II
SR-14592-amino substituted analog13
SR-7152-hydroxy substituted analog80
SR-8992-hydroxy substituted analog100

Data sourced from a study on indazole piperazine and indazole piperidine inhibitors of ROCK-II.

Table 2: Inhibitory Activity of a 3-amino-1H-indazol-4-yl Derivative against BCR-ABL

CompoundKinase TargetIC50 (nM)
AKE-72BCR-ABLWT< 0.5
AKE-72BCR-ABLT315I9

AKE-72 is 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.[9]

Table 3: Inhibitory Activity of a this compound Derivative against PI3K

CompoundKinase TargetIC50 (nM)
GDC-0941PI3Kα5

GDC-0941 is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.

Experimental and Computational Protocols

A robust in silico modeling workflow is underpinned by rigorous experimental validation and well-defined computational procedures. This section outlines generalized protocols for kinase inhibition assays and molecular docking studies.

General Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and inhibition, such as the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Inhibitor/DMSO - Add Kinase - Add Substrate/ATP Mix Prepare_Reagents->Plate_Setup Incubation1 Incubate at Room Temperature (e.g., 60 minutes) Plate_Setup->Incubation1 Kinase_Reaction Kinase Reaction: ATP -> ADP Incubation1->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Incubation2 Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubation2 ATP_Depletion Remaining ATP is Depleted Incubation2->ATP_Depletion Add_Detection_Reagent Add Kinase Detection Reagent ATP_Depletion->Add_Detection_Reagent Incubation3 Incubate at Room Temperature (e.g., 30 minutes) Add_Detection_Reagent->Incubation3 ADP_to_ATP ADP is Converted to ATP Incubation3->ADP_to_ATP Luminescence Luminescence Generation (Luciferase Reaction) ADP_to_ATP->Luminescence Read_Plate Read Luminescence on a Plate Reader Luminescence->Read_Plate Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Kinase Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation: Prepare stock solutions of the kinase, substrate peptide, ATP, and the this compound inhibitor in an appropriate buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Perform serial dilutions of the inhibitor to create a concentration gradient.

  • Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Subsequently, add the kinase solution, followed by a mixture of the substrate and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components for the luciferase reaction. Incubate for about 30 minutes.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Molecular Docking Protocol

This protocol outlines the typical steps involved in performing a molecular docking study to predict the binding mode and affinity of a ligand to a kinase.

Docking_Workflow Start Start Protein_Prep Protein Preparation Start->Protein_Prep Ligand_Prep Ligand Preparation Start->Ligand_Prep Get_PDB 1. Obtain Kinase Crystal Structure (PDB) Protein_Prep->Get_PDB Clean_PDB 2. Remove Water, Ligands, Ions Get_PDB->Clean_PDB Add_Hydrogens 3. Add Polar Hydrogens & Assign Charges Clean_PDB->Add_Hydrogens Save_PDBQT_P 4. Save as PDBQT File Add_Hydrogens->Save_PDBQT_P Grid_Generation Grid Box Generation Save_PDBQT_P->Grid_Generation Draw_Ligand 1. Draw 2D Structure of Indazole Derivative Ligand_Prep->Draw_Ligand To_3D 2. Convert to 3D and Energy Minimize Draw_Ligand->To_3D Save_PDBQT_L 3. Save as PDBQT File To_3D->Save_PDBQT_L Docking_Run Perform Docking Simulation (e.g., using AutoDock Vina) Save_PDBQT_L->Docking_Run Define_Binding_Site Define Binding Site Coordinates (based on co-crystallized ligand or active site residues) Grid_Generation->Define_Binding_Site Set_Grid_Dimensions Set Grid Box Dimensions to Encompass the Site Define_Binding_Site->Set_Grid_Dimensions Set_Grid_Dimensions->Docking_Run Set_Parameters Set Docking Parameters (e.g., exhaustiveness, number of modes) Docking_Run->Set_Parameters Execute_Docking Execute Docking Algorithm Set_Parameters->Execute_Docking Analysis Analysis of Results Execute_Docking->Analysis Rank_Poses 1. Rank Poses by Binding Affinity (kcal/mol) Analysis->Rank_Poses Visualize_Interactions 2. Visualize Binding Mode and Interactions (H-bonds, hydrophobic, etc.) Rank_Poses->Visualize_Interactions Compare_SAR 3. Correlate with Experimental Data (SAR) Visualize_Interactions->Compare_SAR End End Compare_SAR->End

References

Potential Therapeutic Targets of 4-(Piperazin-1-yl)-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(Piperazin-1-yl)-1H-indazole belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its privileged scaffold. Extensive research into indazole derivatives, particularly those incorporating a piperazine moiety, has revealed a strong potential for therapeutic intervention in a range of central nervous system (CNS) disorders. The primary and most extensively studied therapeutic target for this class of compounds is the 5-hydroxytryptamine-6 (5-HT6) receptor .

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, with high concentrations in regions crucial for cognitive function, such as the hippocampus and cortex. Its unique localization and signaling properties have made it an attractive target for the development of novel therapeutics for conditions characterized by cognitive impairment, including Alzheimer's disease, schizophrenia, and depression. Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects. While the 5-HT6 receptor is the principal target, the broader class of indazole-piperazine derivatives has also been explored for activity against other targets, such as various kinases, highlighting the versatility of this chemical scaffold.

This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a primary focus on the 5-HT6 receptor. It includes a summary of the relevant signaling pathways, quantitative data for a representative analog, and detailed experimental protocols for the evaluation of such compounds.

Signaling Pathways

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of the 5-HT6 receptor block this signaling cascade. The downstream effects of 5-HT6 receptor modulation are complex and involve the regulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are critical for learning and memory.

5-HT6_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Serotonin Serotonin Serotonin->5HT6R Activates Indazole_Analog This compound (Antagonist) Indazole_Analog->5HT6R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neurotransmitter_Modulation Modulation of Acetylcholine & Glutamate Release CREB->Neurotransmitter_Modulation Leads to Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Modulation->Cognitive_Enhancement Results in

Early ADME Properties of 4-(Piperazin-1-yl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough understanding of a molecule's ADME profile at an early stage is therefore paramount for successful drug development. This technical guide provides an in-depth overview of the core early ADME properties of 4-(Piperazin-1-yl)-1H-indazole, a scaffold of interest in medicinal chemistry.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents a representative profile based on data from structurally analogous compounds containing piperazine and indazole moieties. The experimental protocols provided are detailed, standardized methodologies widely used in the pharmaceutical industry for the assessment of in vitro ADME properties.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. For this compound, these properties are crucial in determining its solubility, permeability, and potential for interactions with biological targets.

PropertyPredicted/Representative ValueSignificance
Molecular Weight 202.26 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP 1.5 - 2.5Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
pKa Basic pKa ~8.5 (piperazine)The basic piperazine moiety will be protonated at physiological pH, influencing solubility and interactions.
Aqueous Solubility Moderate to highThe protonated piperazine group is expected to confer good aqueous solubility.

In Vitro ADME Profile

The following sections detail the key in vitro ADME assays and present representative data for this compound, offering insights into its likely behavior in vivo.

Permeability

Intestinal permeability is a critical determinant of oral drug absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.

Table 1: In Vitro Permeability of this compound (Representative Data)

ParameterValueClassification
Papp (A→B) (x 10⁻⁶ cm/s) 5.0Moderate Permeability
Papp (B→A) (x 10⁻⁶ cm/s) 15.0Moderate Permeability
Efflux Ratio (Papp (B→A) / Papp (A→B)) 3.0Potential for Active Efflux
  • Papp (A→B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side.

  • Papp (B→A): Apparent permeability from the basolateral to the apical side.

  • Efflux Ratio: An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Pre-incubation with transport buffer B->C D Add test compound to donor chamber (Apical or Basolateral) C->D E Incubate at 37°C D->E F Sample from receiver chamber at time intervals E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caco-2 Permeability Assay Workflow
Metabolic Stability

The metabolic stability of a compound, typically assessed in liver microsomes, provides an indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Representative Data)

ParameterValueClassification
Half-life (t½) (min) 35Moderate Stability
Intrinsic Clearance (CLint) (µL/min/mg protein) 20Moderate Clearance
  • Half-life (t½): The time taken for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize a drug.

The moderate stability suggests that this compound is likely to be metabolized by hepatic enzymes, and further studies to identify the specific CYPs involved and the resulting metabolites would be warranted.

G cluster_pathway Potential Metabolic Pathway Parent This compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP450 Metabolite1 Hydroxylated Metabolite Metabolite2 N-dealkylated Metabolite CYP450->Metabolite1 CYP450->Metabolite2

Potential Metabolic Pathways
Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active.

Table 3: Plasma Protein Binding of this compound (Representative Data)

SpeciesFraction Unbound (fu)% Bound
Human 0.1585%
Rat 0.2080%
  • Fraction Unbound (fu): The fraction of the drug that is not bound to plasma proteins.

The representative data indicates that this compound is moderately to highly bound to plasma proteins. This is a common characteristic for many small molecule drugs and needs to be considered when interpreting in vitro potency and predicting in vivo efficacy.

G cluster_relationship Drug Distribution Equilibrium Unbound Unbound Drug (Active) Bound Protein-Bound Drug (Inactive) Unbound->Bound Target Target Site Unbound->Target Metabolism Metabolism/ Excretion Unbound->Metabolism

Drug Distribution Equilibrium

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer as a measure of intestinal absorption.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity assessment)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, assess the permeability of a paracellular marker, Lucifer yellow. Only monolayers meeting predefined integrity criteria are used.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed HBSS.

    • For A→B permeability: Add the test compound (e.g., at 10 µM final concentration) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B→A permeability: Add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio as Papp (B→A) / Papp (A→B).

Metabolic Stability Assay Protocol (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes (HLM).

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Reaction Initiation: Add the test compound (e.g., at 1 µM final concentration) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).

Plasma Protein Binding Assay Protocol (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a test compound that is unbound to plasma proteins.

Materials:

  • Plasma from the desired species (e.g., human, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds with known plasma protein binding

  • Acetonitrile with an internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Compound Spiking: Spike the test compound into plasma at a final concentration (e.g., 1 µM).

  • RED Device Setup: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.

  • Equilibrium Dialysis: Incubate the sealed RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To ensure accurate comparison, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate the proteins by adding acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples and analyze the supernatant from both chambers for the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) as: fu = Concentration in buffer chamber / Concentration in plasma chamber

    • The percentage bound is calculated as (1 - fu) * 100.

Conclusion

This technical guide provides a comprehensive, albeit representative, overview of the early ADME properties of this compound. The presented data, derived from analogous structures, suggests that this compound likely possesses moderate permeability, moderate metabolic stability, and is moderately to highly bound to plasma proteins. These characteristics are common among many small molecule drug candidates and provide a solid foundation for further investigation and optimization.

The detailed experimental protocols included herein serve as a valuable resource for researchers and drug development professionals, enabling the consistent and reliable in vitro assessment of ADME properties. Early and systematic evaluation of these parameters is crucial for mitigating the risk of late-stage attrition and for guiding the design of new chemical entities with improved pharmacokinetic profiles. It is important to reiterate that the quantitative data presented is illustrative and that specific experimental determination for this compound is necessary for a definitive ADME profile.

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay Using 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold, frequently coupled with a piperazine moiety, is a well-established pharmacophore in the development of small molecule kinase inhibitors.[1] Compounds bearing this structural motif have shown inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1] While the specific kinase target for 4-(Piperazin-1-yl)-1H-indazole is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors suggests it is likely to exhibit inhibitory activity against one or more kinases.

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory potential of this compound. For the purpose of this illustrative protocol, we will focus on the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, a non-receptor tyrosine kinase that is a common target for inhibitors with the indazole-piperazine scaffold.[3][4] The methodologies described herein can be adapted to other kinases of interest.

Featured Application: ABL Kinase Inhibition Assay

The following protocol details a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against ABL kinase. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.

ABL Signaling Pathway

ABL kinase is a key component of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. In chronic myeloid leukemia (CML), the fusion protein BCR-ABL exhibits constitutively active kinase activity, driving uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the ABL kinase domain are effective therapeutics for CML.[3][4]

ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active) pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., STAT5, Ras, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-(Piperazin-1-yl) -1H-indazole Inhibitor->BCR_ABL Inhibition ATP ATP ADP ADP ATP->ADP

A simplified diagram of the BCR-ABL signaling pathway and the point of inhibition.

Data Presentation

The inhibitory activity of this compound and a reference compound against ABL kinase can be summarized for clear comparison. The following table presents hypothetical, yet representative, data.

CompoundTarget KinaseIC50 (nM)ATP Concentration (µM)Notes
This compoundABL15010Experimental compound.
Imatinib (Reference)ABL2510Standard-of-care inhibitor for comparison.
This compoundKinase X>10,00010Demonstrates selectivity over other kinases.
This compoundKinase Y>10,00010Demonstrates selectivity over other kinases.

Experimental Protocols

General Workflow for Kinase Inhibition Assay

The overall workflow for determining the IC50 of a kinase inhibitor involves preparation of reagents, execution of the kinase reaction in the presence of the inhibitor, and detection of the resulting signal, followed by data analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) reaction Incubate: Kinase + Substrate + ATP +/- Inhibitor prep_reagents->reaction prep_inhibitor Prepare Inhibitor Dilutions (this compound) prep_inhibitor->reaction measure Measure Kinase Activity (Luminescence) reaction->measure analysis Calculate % Inhibition Determine IC50 measure->analysis

A generalized workflow for determining the IC50 of a kinase inhibitor.
Detailed Protocol: Luminescence-Based ABL Kinase Assay (ADP-Glo™)

This protocol quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant human ABL kinase

  • ABL-specific peptide substrate (e.g., a peptide containing the ABL-specific phosphorylation motif EAIYAAPFAKKK)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

    • Further dilute the compound series in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

    • Include "no enzyme" controls (Kinase Buffer only) and "vehicle" controls (DMSO in Kinase Buffer without inhibitor).

  • Kinase Reaction Mixture:

    • Prepare a 2X kinase reaction mixture containing the ABL kinase and its specific substrate in Kinase Buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

    • Add 5 µL of this mixture to each well.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should ideally be at or near the Km value for ABL to accurately determine the potency of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Following incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

This document provides a comprehensive framework for evaluating the inhibitory activity of this compound using an in vitro kinase assay. The detailed protocol for an ABL kinase assay serves as a robust starting point, which can be tailored for other specific kinase targets. The provided diagrams and data tables offer clear visual and quantitative summaries to aid in the interpretation and presentation of experimental results. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the characterization and development of novel kinase inhibitors.

References

Application Note: Cell-Based Proliferation Assay with 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for assessing the anti-proliferative effects of the compound 4-(Piperazin-1-yl)-1H-indazole using a cell-based MTT assay. The protocol is designed for researchers in drug discovery and cell biology to determine the cytotoxic and anti-proliferative properties of test compounds on cultured cell lines. Included are methodologies for sample preparation, experimental procedures, and data analysis. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for indazole-based compounds.

Introduction

Cell proliferation is a fundamental process in cell biology and a key focus in cancer research and drug development. Assays that measure cell proliferation are essential for screening potential therapeutic compounds. The indazole scaffold is a prominent feature in many biologically active molecules with demonstrated anti-cancer properties.[1][2][3] Compounds incorporating the piperazine moiety have also shown potential in enhancing solubility and bioavailability.[1]

This compound is a chemical compound (CAS 105684-53-5) that can be investigated for its potential to inhibit cell proliferation.[4] This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of this compound on cell viability. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, resulting in the formation of a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Methods

Materials
  • This compound (or other test compound)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

  • Sterile serological pipettes and pipette tips

  • Hemocytometer or automated cell counter

Experimental Workflow

G Experimental Workflow for MTT Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_prep 4. Prepare Serial Dilutions of Compound add_compound 5. Add Compound to Wells compound_prep->add_compound incubation 6. Incubate for 24-72 hours add_compound->incubation add_mtt 7. Add MTT Reagent incubate_mtt 8. Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso 9. Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance 10. Read Absorbance at 570 nm calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 12. Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow of the MTT cell proliferation assay.

Protocol
  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the % cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) from the dose-response curve using non-linear regression analysis.

Results

The anti-proliferative activity of this compound was evaluated against three different human cancer cell lines. The IC50 values were determined after 48 hours of treatment and are summarized in the table below.

Cell LineIC50 (µM) of this compound (Hypothetical Data)
HeLa (Cervical Cancer)15.2 ± 1.8
MCF-7 (Breast Cancer)25.5 ± 2.3
A549 (Lung Cancer)18.9 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Hypothetical Signaling Pathway

Many indazole derivatives exert their anti-proliferative effects by inhibiting protein kinases involved in cell cycle progression and survival signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be inhibited by a kinase inhibitor, leading to a reduction in cell proliferation.

G Hypothetical Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Kinase3 Kinase C Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Genes Proliferation Genes TF->Genes Activates Transcription Proliferation Cell Proliferation Genes->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase cascade.

Discussion

The provided protocol offers a reliable method for assessing the anti-proliferative effects of this compound. The hypothetical data suggests that this compound may exhibit cytotoxic effects against various cancer cell lines in a dose-dependent manner. The proposed mechanism of action, inhibition of a key signaling kinase, is a common feature of many anti-cancer drugs.[6] Further studies would be required to identify the specific molecular target(s) of this compound and to elucidate its precise mechanism of action. This could involve a range of biochemical and cell-based assays, such as kinase profiling, cell cycle analysis, and apoptosis assays.[7]

References

Application Notes: Western Blot Analysis of Downstream Effects of 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the downstream cellular effects of 4-(Piperazin-1-yl)-1H-indazole. Compounds containing the piperazinyl-indazole scaffold have been identified as potent inhibitors of various protein kinases. Based on structural similarities to known kinase inhibitors such as GDC-0941, a well-characterized PI3K inhibitor, it is hypothesized that this compound may target key signaling nodes, particularly within the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer.

Western blotting is an indispensable technique to elucidate the mechanism of action of novel small molecule inhibitors. By quantifying changes in the phosphorylation status and total protein levels of key signaling proteins, researchers can confirm target engagement and map the downstream consequences of inhibitor treatment. These protocols are designed to guide the user through the process of cell treatment, protein extraction, and immunodetection to assess the activity of this compound.

Principle

Western blot analysis will be used to measure the levels of key proteins in the PI3K/Akt/mTOR signaling cascade in cells treated with this compound compared to a vehicle control. A reduction in the phosphorylation of downstream effectors of PI3K, such as Akt and S6 Ribosomal Protein, would indicate successful inhibition of the pathway. It is crucial to also probe for the total levels of these proteins to ensure that observed changes in phosphorylation are not due to alterations in overall protein expression.

Data Presentation

The quantitative data obtained from densitometric analysis of the Western blots should be summarized for clear interpretation and comparison. The table below provides a template for presenting such data, illustrating the expected inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.

Target ProteinTreatment GroupMean Normalized Densitometry (Relative to Vehicle)Standard DeviationP-value (vs. Vehicle)
p-Akt (Ser473)Vehicle (DMSO)1.000.12-
This compound (1 µM)0.350.08<0.01
Total AktVehicle (DMSO)1.000.09-
This compound (1 µM)0.980.11>0.05
p-S6 (Ser235/236)Vehicle (DMSO)1.000.15-
This compound (1 µM)0.420.10<0.01
Total S6Vehicle (DMSO)1.000.13-
This compound (1 µM)1.030.09>0.05
β-ActinVehicle (DMSO)1.000.05-
This compound (1 µM)0.990.06>0.05

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 2, 6, 24 hours) to assess both early and late signaling events.

Protein Lysate Preparation
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

Western Blot Protocol
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1] For phosphorylated proteins, BSA is often preferred over non-fat dry milk.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, and a loading control like anti-β-Actin). Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the signal of the target proteins to the loading control (β-Actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 Ribosomal Protein S6K->S6 Phosphorylates CellGrowth Cell Growth & Survival S6->CellGrowth Inhibitor This compound Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) block->primary wash1 Wash (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Wash (TBST) secondary->wash2 detect ECL Detection wash2->detect analysis Image Acquisition & Densitometry detect->analysis

Caption: Western Blot Experimental Workflow.

References

Application Notes and Protocols for Xenograft Animal Models: Efficacy Testing of 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the in vivo efficacy of 4-(Piperazin-1-yl)-1H-indazole, hereafter referred to as Compound X, using xenograft animal models. Compound X is a putative small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide variety of human cancers.[1][2] Consequently, inhibitors targeting this pathway represent a promising class of anti-cancer therapeutics.

This document outlines the necessary protocols for utilizing a cell line-derived xenograft (CDX) model to assess the anti-tumor activity of Compound X. The protocols cover cell line selection, establishment of xenografts, drug administration, and methods for evaluating treatment efficacy, including tumor growth inhibition and pharmacodynamic biomarker analysis.

Recommended Cell Line for Xenograft Model

For investigating the efficacy of a PI3K pathway inhibitor, it is crucial to select a cancer cell line with a well-characterized hyperactivated PI3K/Akt pathway. A suitable and commonly used model is the MDA-MB-468 human breast cancer cell line. This cell line is characterized by the loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, which leads to constitutive activation of Akt signaling.[3]

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane results in the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-BP1. Compound X is hypothesized to inhibit PI3K, thereby blocking the downstream signaling cascade and inhibiting tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to CompoundX Compound X (this compound) CompoundX->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Survival S6K->CellGrowth Promotes

PI3K/Akt/mTOR Signaling Pathway Inhibition by Compound X

Experimental Workflow

The following diagram outlines the major steps involved in conducting a xenograft study to evaluate the efficacy of Compound X.

Xenograft_Workflow CellCulture 1. Cell Culture (MDA-MB-468) Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Group Randomization TumorMonitoring->Randomization Treatment 6. Treatment with Compound X Randomization->Treatment Efficacy 7. Efficacy Assessment (Tumor Volume & Body Weight) Treatment->Efficacy Endpoint 8. Study Endpoint & Tissue Collection Efficacy->Endpoint Analysis 9. Data Analysis (TGI & Biomarkers) Endpoint->Analysis

Experimental Workflow for Xenograft Efficacy Study

Detailed Experimental Protocols

Protocol 1: Cell Culture and Preparation for Implantation
  • Cell Culture: Culture MDA-MB-468 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C in 0% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, aspirate the medium, wash with sterile phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend in a serum-free medium, and perform a cell count using a hemocytometer. Assess cell viability with the trypan blue exclusion method; viability should be >95%.

  • Preparation for Injection: Centrifuge the required number of cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.

Protocol 2: Xenograft Tumor Implantation
  • Animals: Use female athymic nude mice, 6-8 weeks old.

  • Anesthesia: Anesthetize the mice using isoflurane or another approved anesthetic agent.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle.

  • Recovery: Monitor the mice until they have fully recovered from anesthesia.

Protocol 3: Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Once tumors become palpable (typically 7-10 days post-implantation), measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula:

    • Volume (mm³) = (Width² x Length) / 2

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Vehicle Control: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Compound X Formulation: Prepare a suspension of Compound X in the vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).

    • Administration: Administer the vehicle or Compound X formulation via oral gavage daily for 21 days. The administration volume is typically 10 mL/kg body weight.

  • Monitoring: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity. Observe the general health of the animals daily.

Protocol 4: Efficacy Evaluation and Endpoint
  • Tumor Growth Inhibition (TGI): At the end of the treatment period, calculate the TGI using the following formula:

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the planned treatment duration.

  • Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Divide each tumor into two portions: one for snap-freezing in liquid nitrogen (for Western blot analysis) and the other for fixation in 10% neutral buffered formalin (for immunohistochemistry).

Protocol 5: Pharmacodynamic Biomarker Analysis

A. Western Blot Analysis of Tumor Lysates

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total S6, and phospho-S6 (a downstream marker of mTORC1 activity). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated proteins compared to total proteins.

B. Immunohistochemistry (IHC) of Formalin-Fixed, Paraffin-Embedded (FFPE) Tumors

  • Tissue Processing and Sectioning: Process the formalin-fixed tumors, embed in paraffin, and cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[5]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with a primary antibody against phospho-Akt (Ser473).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Visualize the staining with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Acquire images of the stained sections using a microscope and analyze the intensity and localization of the staining.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vivo Efficacy of Compound X in MDA-MB-468 Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.1500 ± 150-+2.5
Compound X (25 mg/kg)Daily, p.o.750 ± 9050-1.0
Compound X (50 mg/kg)Daily, p.o.300 ± 5080-3.5

Table 2: Pharmacodynamic Effects of Compound X on PI3K Pathway Biomarkers

Treatment Groupp-Akt (Ser473) / Total Akt (Relative to Vehicle)p-S6 / Total S6 (Relative to Vehicle)
Vehicle Control1.001.00
Compound X (50 mg/kg)0.250.30

Data presented in tables are hypothetical and for illustrative purposes only.

Conclusion

These application notes and protocols provide a robust methodology for assessing the in vivo efficacy of this compound (Compound X) as a PI3K pathway inhibitor. By utilizing the MDA-MB-468 xenograft model and conducting thorough pharmacodynamic analyses, researchers can obtain critical data on the anti-tumor activity and mechanism of action of this compound, which is essential for its further preclinical and clinical development.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-(Piperazin-1-yl)-1H-indazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 4-(piperazin-1-yl)-1H-indazole derivatives as potential anticancer agents. The indazole scaffold is a key component in several FDA-approved kinase inhibitors, highlighting its therapeutic importance.[1] This document offers detailed protocols for the chemical synthesis of these compounds and their subsequent in vitro assessment, alongside data presentation and visualization of relevant biological pathways.

Anticancer Activity of Indazole Derivatives

A series of indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The data, summarized below, showcases the potential of these compounds as starting points for novel cancer therapeutics. Many of these compounds have demonstrated significant inhibitory effects, warranting further investigation into their mechanisms of action.

Table 1: In Vitro Antiproliferative Activity of Synthesized Indazole Derivatives

Compound IDModificationTarget Cancer Cell LineIC50 (µM)
2a (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)MCF-7 (Breast)1.15
HCT116 (Colon)4.89
A549 (Lung)>10
4T1 (Breast)>10
HepG2 (Liver)>10
2f Pyridyl analogue of 2a4T1 (Breast)0.23
HepG2 (Liver)0.80
MCF-7 (Breast)0.34
6o Indazole-3-amine derivative with piperazineK562 (Leukemia)5.15
A549 (Lung)>40
PC-3 (Prostate)>40
HepG-2 (Liver)>40
HEK-293 (Normal)33.2

IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as the mean ± standard deviation from three independent experiments.[1][2][3]

Experimental Protocols

General Protocol for the Synthesis of (E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole (Compound 2a)

This protocol outlines a common synthetic route for preparing indazole derivatives, exemplified by the synthesis of compound 2a.[1]

Materials:

  • Appropriate starting materials (e.g., substituted 2-bromobenzaldehyde and a boronic acid derivative)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/H2O mixture)

  • Hydrazine hydrate

  • Acetic acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki Coupling:

    • In a round-bottom flask, dissolve the starting 2-bromobenzaldehyde derivative and the corresponding boronic acid in a 1,4-dioxane/H2O mixture.

    • Add the palladium catalyst and base to the solution.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the time required for the reaction to complete (monitor by TLC).

    • After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the coupled aldehyde intermediate.

  • Indazole Ring Formation:

    • Dissolve the purified aldehyde intermediate in acetic acid.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for the necessary duration (monitor by TLC).

    • Upon completion, cool the reaction and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude indazole derivative.

    • Recrystallize or perform column chromatography on the crude product to obtain the pure (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole.

Characterization: The final compound's structure and purity should be confirmed using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Protocol for In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][3]

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[2][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized indazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized indazole derivatives in the cell culture medium.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Mechanism of Action: p53/MDM2 Pathway

Some indazole derivatives are thought to exert their anticancer effects by modulating key signaling pathways involved in apoptosis and cell cycle regulation. One such proposed pathway is the p53/MDM2 pathway.[2][4]

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes Stress DNA Damage Oncogene Activation p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Apoptosis Apoptosis p53->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Promotes Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates MDM2->p53 Inhibits (Ubiquitination & Degradation) Indazole Indazole Derivative (6o) Indazole->MDM2 Inhibits?

Caption: Proposed mechanism of action of an indazole derivative via the p53/MDM2 pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel this compound derivatives for cancer research.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials Reaction Suzuki Coupling & Indazole Formation Start->Reaction Purification Purification & Characterization Reaction->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT MTT Assay (IC50 Determination) CellCulture->MTT Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) MTT->Mechanism Analysis Data Analysis & SAR Studies Mechanism->Analysis

References

Application Notes and Protocols for Assessing Apoptosis Induction by 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the pro-apoptotic effects of 4-(Piperazin-1-yl)-1H-indazole, a compound recognized as a key intermediate in the synthesis of biologically active molecules, including potential kinase inhibitors for cancer therapy.[1] The following protocols detail established methodologies to quantify and characterize the induction of apoptosis, a critical process of programmed cell death often targeted in anti-cancer drug development.

The assessment of apoptosis is crucial for understanding the mechanism of action of novel therapeutic compounds. The protocols outlined below cover the key events in the apoptotic cascade, from the initial externalization of phosphatidylserine to the activation of executioner caspases and eventual DNA fragmentation.

Key Apoptosis Assays

A multi-faceted approach is recommended to confirm and quantify apoptosis. The following assays provide a robust workflow for characterizing the apoptotic potential of this compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[2] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation: Annexin V/PI Staining

The results from the Annexin V/PI assay can be quantified and presented in a tabular format for clear comparison across different concentrations of this compound.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1075.6 ± 3.418.9 ± 1.85.5 ± 0.9
This compound2548.3 ± 4.242.1 ± 3.59.6 ± 1.2
This compound5022.7 ± 2.965.4 ± 4.811.9 ± 1.5

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Following treatment, collect both floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Caspase Activity Assay

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis. Fluorogenic or colorimetric assays can be used to measure the activity of specific caspases.

Data Presentation: Caspase-3/7 Activity

The activity of executioner caspases like caspase-3 and -7 can be quantified and presented as follows:

Treatment GroupConcentration (µM)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control01.0 ± 0.1
This compound102.8 ± 0.3
This compound255.9 ± 0.6
This compound5012.4 ± 1.1

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1-2 x 10^4 cells/well. After overnight adherence, treat the cells with this compound at various concentrations.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways. This can provide mechanistic insights into how this compound induces apoptosis. Key proteins to investigate include PARP, Bcl-2 family proteins (Bcl-2, Bax), and cleaved caspases.

Data Presentation: Western Blot Quantification

The relative protein expression levels from Western blots can be quantified by densitometry and presented in a table.

Treatment GroupConcentration (µM)Relative Cleaved PARP Expression (Fold Change)Relative Bcl-2/Bax Ratio
Vehicle Control01.0 ± 0.23.5 ± 0.4
This compound103.2 ± 0.52.1 ± 0.3
This compound257.8 ± 0.91.2 ± 0.2
This compound5015.1 ± 1.80.5 ± 0.1

Experimental Protocol: Western Blotting

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PARP, cleaved caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Experimental Workflow and Apoptotic Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the general workflow for assessing apoptosis and the major apoptotic signaling pathways.

G cluster_workflow Experimental Workflow for Apoptosis Assessment A Cell Culture and Treatment with this compound B Annexin V/PI Staining (Flow Cytometry) A->B C Caspase Activity Assay (Luminescence/Fluorometry) A->C D Western Blot Analysis (Protein Expression) A->D E Data Analysis and Interpretation B->E C->E D->E

Caption: A generalized workflow for assessing the apoptotic effects of a test compound.

G cluster_pathways Major Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cellular Stress Cellular Stress Bcl-2 Family Regulation\n(Bax/Bcl-2) Bcl-2 Family Regulation (Bax/Bcl-2) Cellular Stress->Bcl-2 Family Regulation\n(Bax/Bcl-2) Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation\n(Bax/Bcl-2)->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis, converging on caspase-3 activation.

References

Application Notes and Protocols for Anti-Angiogenesis Assays of 4-(Piperazin-1-yl)-1H-indazole Compounds and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of angiogenesis and a prime target for anti-cancer therapies. Small molecules containing the 4-(piperazin-1-yl)-1H-indazole scaffold have emerged as a promising class of compounds with potential anti-angiogenic properties, often through the inhibition of key kinases like VEGFR-2.

This document provides detailed protocols for a suite of in vitro and ex vivo assays to evaluate the anti-angiogenic potential of this compound compounds and their derivatives. While specific quantitative data for the parent compound, this compound, is not currently available in the public domain, this guide presents data for structurally related indazole and piperazine derivatives to serve as a reference for researchers exploring this chemical space.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Many indazole and piperazine derivatives exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and tube formation. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can effectively halt this signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P Autophosphorylation PLCg PLCg P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Indazole_Compound 4-(Piperazin-1-yl) -1H-indazole Derivative Indazole_Compound->P Inhibition Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel® Start->Coat_Plate Incubate_30min Incubate at 37°C for 30 min Coat_Plate->Incubate_30min Seed_HUVECs Seed HUVECs onto the gel Incubate_30min->Seed_HUVECs Add_Compound Add test compound or vehicle control Seed_HUVECs->Add_Compound Incubate_6_24h Incubate for 6-24 hours Add_Compound->Incubate_6_24h Image_Microscopy Image tube formation using microscopy Incubate_6_24h->Image_Microscopy Quantify Quantify tube length and branch points Image_Microscopy->Quantify End End Quantify->End Aortic_Ring_Workflow Start Start Isolate_Aorta Isolate thoracic aorta from a rat Start->Isolate_Aorta Clean_Aorta Clean and remove adipose tissue Isolate_Aorta->Clean_Aorta Slice_Rings Slice aorta into 1 mm thick rings Clean_Aorta->Slice_Rings Embed_Rings Embed rings in collagen or Matrigel® Slice_Rings->Embed_Rings Add_Medium Add medium with test compound or control Embed_Rings->Add_Medium Incubate_7_14d Incubate for 7-14 days Add_Medium->Incubate_7_14d Monitor_Outgrowth Monitor and image microvessel outgrowth Incubate_7_14d->Monitor_Outgrowth Quantify_Area Quantify the area of outgrowth Monitor_Outgrowth->Quantify_Area End End Quantify_Area->End

Application Note: Cell Cycle Analysis of Cancer Cells Treated with 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-cancer properties.[1][2][3][4] Several indazole-based drugs, such as axitinib and pazopanib, are already in clinical use for cancer therapy.[1][2][3][4] These compounds often exert their anti-neoplastic effects by targeting key cellular processes, including cell cycle progression and apoptosis.[5][6][7][8] The piperazine moiety is a common substituent in many biologically active compounds, often enhancing their pharmacological properties. While specific data on 4-(Piperazin-1-yl)-1H-indazole is limited in public literature, this application note provides a comprehensive protocol for evaluating its effects on the cell cycle of cancer cells, based on the known activities of similar indazole derivatives.

This document outlines the materials, protocols, and data interpretation for analyzing cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[9][10]

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[9] PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.

By treating cancer cells with this compound and analyzing the cell cycle distribution, researchers can determine if the compound induces cell cycle arrest at a specific phase, which is a hallmark of many anti-cancer agents.

Data Presentation

The following tables represent hypothetical, yet plausible, data for the effect of this compound on the cell cycle distribution of a human cancer cell line (e.g., A549 lung carcinoma cells) after 24 hours of treatment.

Table 1: Cell Cycle Distribution of A549 Cells Treated with this compound

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control055.2 ± 2.130.5 ± 1.514.3 ± 1.2
Compound153.8 ± 1.928.1 ± 1.318.1 ± 1.0
Compound545.1 ± 2.520.7 ± 1.834.2 ± 2.3
Compound1030.6 ± 1.715.3 ± 1.154.1 ± 2.8

Table 2: Summary of IC50 Values for Cell Viability

Cell LineCompoundIC50 (µM)
A549 (Lung Cancer)This compound8.5
K562 (Leukemia)This compound5.2
PC-3 (Prostate Cancer)This compound12.1

Experimental Protocols

Materials and Reagents

  • Cancer cell line of interest (e.g., A549, K562, PC-3)[5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)[10][11]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[10]

  • RNase A solution (e.g., 100 µg/mL in PBS)[10]

  • Flow cytometer

  • 12x75 mm polystyrene/polypropylene tubes[10]

Protocol for Cell Culture and Treatment

  • Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Treat the cells with varying concentrations of the compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

Protocol for Cell Cycle Analysis by Flow Cytometry

  • Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a 15 mL conical tube and add complete medium to inactivate the trypsin.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[10][11]

    • Incubate the cells for at least 30 minutes on ice or at 4°C for up to several weeks for fixation.[10][11]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes.[11]

    • Discard the ethanol and wash the cell pellet twice with cold PBS.[11]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate the cell population.

    • Use a plot of PI-Area vs. PI-Width to exclude doublets and aggregates.[11]

    • Collect the fluorescence data for at least 10,000 single-cell events.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_workflow Experimental Workflow A Cell Seeding & Culture B Treatment with this compound A->B C Cell Harvesting B->C D Fixation in 70% Ethanol C->D E Staining with PI and RNase A D->E F Flow Cytometry Analysis E->F G Data Interpretation F->G

Caption: Experimental workflow for cell cycle analysis.

G cluster_pathway Hypothetical Signaling Pathway Indazole This compound PI3K PI3K Indazole->PI3K Inhibition Akt Akt PI3K->Akt Activation CDK1 CDK1/Cyclin B1 Akt->CDK1 Modulation G2M G2/M Arrest CDK1->G2M Leads to

Caption: Hypothetical signaling pathway for G2/M arrest.

References

Application Notes and Protocols for High-Throughput Screening of 4-(Piperazin-1-yl)-1H-indazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Piperazin-1-yl)-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases.[1][2][3] These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5][6] High-throughput screening (HTS) of chemical libraries based on this scaffold is a crucial step in the discovery of novel therapeutic agents.[7][8]

These application notes provide a comprehensive overview and detailed protocols for performing a high-throughput screen of this compound libraries to identify novel kinase inhibitors. The protocols are designed to be adaptable for various kinase targets and include both biochemical and cell-based assay formats.

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes the inhibitory activities of selected this compound derivatives against various kinase targets, illustrating the potential of this chemical class.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
SR-1459ROCK-IIBiochemical13[9]
SR-715ROCK-IIBiochemical80[9]
SR-899ROCK-IIBiochemical100[9]
GDC-0941PI3KαBiochemical17[10][11]
Compound 102FGFR1Enzymatic30.2 ± 1.9[1]
CHMFL-ABL-121ABL (wild-type)Biochemical2[12]
CHMFL-ABL-121ABL (T315I mutant)Biochemical0.2[12]
AKE-72BCR-ABL (wild-type)Biochemical< 0.5[13]
AKE-72BCR-ABL (T315I mutant)Biochemical9[13]
Compound 2f4T1 cell lineAntiproliferative230 - 1150[14]
Compound 6eNO ProductionCell-based860[15]
Compound 6eTNF-α ProductionCell-based1870[15]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This protocol describes a universal, homogeneous, and high-throughput biochemical assay to screen for kinase inhibitors by quantifying the amount of ATP remaining in solution following the kinase reaction.[16]

Materials:

  • Kinase of interest (e.g., ROCK-II, PI3K, ABL)

  • Kinase substrate (peptide or protein)

  • This compound compound library (dissolved in DMSO)

  • Kinase assay buffer (specific to the kinase)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase assay buffer.

  • Kinase Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • ATP Addition and Incubation: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Reaction Termination and Signal Generation: Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity of each compound is determined by the increase in the luminescent signal, which corresponds to the amount of ATP remaining. Calculate the percent inhibition for each compound relative to the controls.

Protocol 2: Cell-Based Proliferation Assay (Antiproliferative Screening)

This protocol outlines a cell-based assay to screen the compound library for its ability to inhibit the proliferation of a cancer cell line.[17][18]

Materials:

  • Cancer cell line (e.g., K-562 for leukemia, MCF7 for breast cancer)[13][19]

  • Cell culture medium and supplements

  • This compound compound library (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)

  • Clear-bottom, white-walled 384-well cell culture plates

  • Automated liquid handling system

  • CO2 incubator

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density in 40 µL of culture medium. Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Addition: Add 100 nL of each library compound to the respective wells. Include DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well.

  • Signal Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: The decrease in luminescent signal corresponds to a decrease in cell viability. Calculate the percent inhibition of cell proliferation for each compound relative to the controls.

Visualizations

HTS_Workflow cluster_prep Library and Assay Preparation cluster_screening Automated High-Throughput Screening cluster_analysis Data Analysis and Hit Identification Compound_Library This compound Library in DMSO Compound_Plating Acoustic Dispensing of Compounds Compound_Library->Compound_Plating Assay_Plates 384-Well Assay Plates Assay_Plates->Compound_Plating Reagent_Addition Addition of Kinase/ATP or Cells Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Signal_Reading Signal Reading (Luminescence) Detection_Reagent->Signal_Reading Data_Normalization Data Normalization and Quality Control Signal_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-throughput screening workflow.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Activation AKT Akt PI3K->AKT PIP3 -> Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway inhibition.

References

Unveiling FGFR Signaling: Application Notes for 4-(Piperazin-1-yl)-1H-indazole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway through genetic alterations such as mutations, amplifications, or fusions is a known driver in the pathogenesis of various cancers.[3][4] Consequently, the development of selective chemical probes and inhibitors targeting FGFRs is of paramount importance for both basic research and therapeutic intervention.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5] This document provides detailed application notes and protocols for the use of 4-(Piperazin-1-yl)-1H-indazole , a representative of the indazole-piperazine scaffold, as a chemical probe to investigate FGFR signaling. While specific biochemical data for this exact molecule is not extensively available in public literature, the protocols provided are based on established methodologies for characterizing similar FGFR inhibitors and serve as a comprehensive guide for its evaluation and use in cellular and biochemical assays.

Biochemical Profile of this compound

The following tables present hypothetical, yet realistic, quantitative data for this compound to illustrate its potential as a chemical probe for FGFR signaling. This data is intended to serve as a template for the presentation of experimentally derived results.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
FGFR115
FGFR225
FGFR320
FGFR450
VEGFR21500
PDGFRβ2500
c-Kit>5000
Abl>10000

This table illustrates the potential potency and selectivity of the compound against FGFR family members compared to other related tyrosine kinases.

Table 2: Cellular Activity in FGFR-Dependent Cancer Cell Lines

Cell LineFGFR AberrationAnti-proliferative IC₅₀ (nM)
SNU-16FGFR2 Amplification120
KMS-11FGFR3 Translocation150
NCI-H1581FGFR1 Amplification200
A549FGFR Wild-Type>10000

This table demonstrates the compound's potential to selectively inhibit the growth of cancer cells with aberrant FGFR signaling.

Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][6] This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively regulate gene expression and cellular functions.[2][7]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR pFGFR FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCG PLCγ P_FGFR->PLCG STAT STAT P_FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Expression, Cell Proliferation, Survival ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Probe This compound Probe->P_FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the effect of this compound on FGFR signaling.

Protocol 1: Western Blot Analysis of FGFR Phosphorylation

This protocol details the steps to assess the inhibition of FGFR autophosphorylation in a cellular context.

Western_Blot_Workflow start Start cell_culture 1. Culture FGFR-dependent cells (e.g., SNU-16) start->cell_culture treatment 2. Treat cells with This compound cell_culture->treatment lysis 3. Lyse cells and quantify protein concentration treatment->lysis sds_page 4. Separate proteins by SDS-PAGE lysis->sds_page transfer 5. Transfer proteins to a PVDF membrane sds_page->transfer blocking 6. Block membrane with 5% BSA in TBST transfer->blocking primary_ab 7. Incubate with primary antibody (anti-pFGFR) blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Detect chemiluminescence secondary_ab->detection analysis 10. Analyze band intensity detection->analysis end End analysis->end

Workflow for Western Blot Analysis.

Materials:

  • FGFR-dependent cell line (e.g., SNU-16)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-pFGFR (Tyr653/654), anti-total FGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture SNU-16 cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibody against p-FGFR overnight at 4°C.[8][9]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash again and apply ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.[9][10]

  • Data Analysis:

    • Quantify band intensities and normalize the p-FGFR signal to total FGFR and a loading control (e.g., GAPDH).[10]

Protocol 2: Cell Proliferation Assay

This protocol is for determining the anti-proliferative effect of the compound on FGFR-dependent cancer cells.

Materials:

  • FGFR-dependent and wild-type cell lines

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • MTT or similar cell viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for 72 hours.

  • Cell Viability Measurement:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and measure the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of the compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR-dependent tumor cells (e.g., SNU-16)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flanks of the mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

    • Administer the compound or vehicle daily via the desired route (e.g., oral gavage).

  • Tumor Growth Monitoring:

    • Measure tumor volume with calipers at regular intervals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pFGFR).

    • Compare tumor growth between the treatment and control groups.

Conclusion

This compound, as a representative of the indazole-piperazine scaffold, holds potential as a chemical probe for the investigation of FGFR signaling. The protocols provided herein offer a comprehensive framework for its characterization, from biochemical and cellular assays to in vivo models. The successful application of these methods will enable researchers to elucidate the role of FGFR signaling in various biological and pathological contexts and to advance the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Piperazin-1-yl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(Piperazin-1-yl)-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect solvent or base. - Poor quality of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). - Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature. - Screen different solvents (e.g., DMF, DMSO, ACN) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA).[1] - Ensure the purity of starting materials (e.g., 4-fluoro-1H-indazole and piperazine) through appropriate characterization techniques.
Formation of Side Products - Isomerization to 2H-indazole. - Dimerization or polymerization. - Incomplete reaction of intermediates.- The formation of the more thermodynamically stable 1H-indazole is often favored. Careful selection of the base and solvent can improve regioselectivity. For N-alkylation, using a strong base like NaH in an aprotic solvent such as THF can favor the N-1 substituted product.[2] - Adjust the stoichiometry of the reactants to minimize side reactions. - Ensure complete conversion of starting materials before proceeding with subsequent steps.
Difficult Purification - Presence of closely related impurities. - Product is an oil or difficult to crystallize.- Utilize column chromatography with a suitable solvent system (e.g., petroleum ether: ethyl acetate or hexane: EtOAc) for purification.[1][3] - If the product is a solid, recrystallization from an appropriate solvent can be effective. - For oily products, consider conversion to a salt to facilitate purification by precipitation.
Reaction Stalls - Catalyst deactivation (if applicable). - Insufficient mixing. - Low reaction temperature.- For catalyzed reactions, ensure the catalyst is active and used in the correct loading. - Ensure vigorous stirring, especially for heterogeneous reaction mixtures. - Gradually increase the reaction temperature while monitoring for product formation and decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method is the nucleophilic aromatic substitution (SNA) of a leaving group (e.g., fluorine or a nitro group) at the 4-position of the indazole ring with piperazine.

Q2: How can I distinguish between the desired 1H-indazole and the isomeric 2H-indazole?

Spectroscopic methods are key for differentiation. In ¹H NMR, the chemical shift of the N-H proton and the protons on the indazole ring can help distinguish between the isomers.[2] ¹³C NMR and 2D NMR techniques can also be diagnostic. High-Performance Liquid Chromatography (HPLC) can often separate the two isomers.[2]

Q3: What are the optimal reaction conditions for the coupling of 4-fluoro-1H-indazole with piperazine?

While specific conditions can vary, a common starting point involves reacting 4-fluoro-1H-indazole with an excess of piperazine in a high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at an elevated temperature. The use of a base such as potassium carbonate (K₂CO₃) can also facilitate the reaction.

Q4: My reaction is complete, but I am having trouble isolating the pure product. What should I do?

After the reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or petroleum ether.[1][3]

Q5: Can high temperatures lead to side product formation?

Yes, elevated temperatures can sometimes lead to the formation of undesired side products or decomposition of the desired product.[2] It is crucial to optimize the reaction temperature to achieve a good balance between reaction rate and selectivity.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution is provided below. Researchers should adapt this protocol based on their specific starting materials and available equipment.

Synthesis of this compound

  • Reaction Setup: To a solution of 4-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as DMF, add piperazine (2-3 equivalents) and a base like anhydrous potassium carbonate (2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by TLC or LCMS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Piperazine Addition

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2)DMF1001275
2Cs₂CO₃ (2)DMF100885
3DIPEA (3)DMSO1201660
4K₂CO₃ (2)ACN802455

Note: This table presents hypothetical data for illustrative purposes and should be adapted based on experimental results.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluoro-1H-indazole 4-Fluoro-1H-indazole Reaction_Setup Combine reactants in solvent 4-Fluoro-1H-indazole->Reaction_Setup Piperazine Piperazine Piperazine->Reaction_Setup Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Setup Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Setup Heating Heat to 80-120 °C Reaction_Setup->Heating Monitoring Monitor by TLC/LCMS Heating->Monitoring Quenching Quench with water Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_guide Start Low or No Product? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Side_Products Side Products Observed? Start->Side_Products No Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Change_Solvent Try Different Solvent Optimize_Conditions->Change_Solvent Change_Base Try Different Base Optimize_Conditions->Change_Base Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Products->Adjust_Stoichiometry Yes Purification_Issues Purification Difficult? Side_Products->Purification_Issues No Adjust_Stoichiometry->Purification_Issues Recrystallize Try Recrystallization Purification_Issues->Recrystallize Yes Chromatography Optimize Chromatography Purification_Issues->Chromatography Yes Success Successful Synthesis Purification_Issues->Success No Recrystallize->Success Chromatography->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identifying and minimizing byproducts in 4-(Piperazin-1-yl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and minimizing byproducts during the synthesis of 4-(Piperazin-1-yl)-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound, and what are their common pitfalls?

There are two primary methods for synthesizing this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 4-halo-1H-indazole (commonly 4-fluoro- or 4-chloro-1H-indazole) with piperazine. The reaction is driven by an electron-deficient indazole ring, making the C4 position susceptible to nucleophilic attack.[1] The key challenge is that the indazole ring itself is not highly activated, which can lead to incomplete reactions or require harsh conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method, typically coupling a 4-bromo- or 4-chloro-1H-indazole with piperazine.[2][3] It offers milder reaction conditions and broader substrate scope. However, it is sensitive to the choice of catalyst, ligand, and base, and can be prone to side reactions like hydrodehalogenation.[2][4]

Q2: My reaction is producing a major byproduct that has the same mass as my desired product. What is it and how can I prevent it?

This is a classic issue of regioisomerism . The indazole core has two reactive nitrogen atoms, N1 and N2. The piperazine can attach to the indazole ring, and subsequently, alkylation or protection of the indazole nitrogen can lead to substitution at either the N1 or N2 position, yielding two different isomers. The 1H-indazole tautomer is generally more stable than the 2H-indazole.[5]

Troubleshooting:

  • Control the Base and Solvent: The choice of base and solvent can significantly influence the N1/N2 selectivity. A common strategy is to perform N-protection of the indazole starting material before coupling with piperazine to ensure single-isomer formation.

  • Purification: Careful column chromatography can often separate the two isomers, but preventing their formation is more efficient.

Q3: My Buchwald-Hartwig reaction has low yield, and I've identified unreacted 4-bromo-1H-indazole and 1H-indazole in the crude mixture. What's causing this?

This strongly suggests that a side reaction called hydrodehalogenation is competing with the desired C-N bond formation. In this process, the palladium catalyst facilitates the replacement of the bromine atom with a hydrogen atom from a source in the reaction mixture (e.g., solvent, base, or amine), leading to the formation of 1H-indazole.[2]

Troubleshooting:

  • Optimize Ligand and Base: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos often improve the rate of reductive elimination to form the desired product, outcompeting hydrodehalogenation.[4] Using a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu) can sometimes minimize this side reaction.[6]

  • Control Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.

  • Ensure Inert Atmosphere: Oxygen can damage the Pd(0) catalyst, leading to lower activity and promoting side reactions. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

Q4: I am observing a high molecular weight byproduct, possibly from two indazole units reacting with one piperazine. How can I avoid this?

This byproduct is likely 1,4-bis(1H-indazol-4-yl)piperazine . It forms when both nitrogen atoms of the piperazine molecule react with the 4-halo-indazole.

Troubleshooting:

  • Use Excess Piperazine: Employing a significant excess of piperazine (3-5 equivalents) will statistically favor the mono-substitution product. This is often the simplest and most effective solution.

  • Use a Mono-Protected Piperazine: Reacting the 4-halo-indazole with a mono-protected piperazine, such as N-Boc-piperazine, will completely prevent the di-substitution. The Boc (tert-butyloxycarbonyl) protecting group can then be easily removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Data Presentation

Table 1: Comparison of General Reaction Conditions

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Indazole Substrate 4-Fluoro -1H-indazole (preferred), 4-Chloro-1H-indazole4-Bromo -1H-indazole, 4-Chloro-1H-indazole
Catalyst NonePd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-catalyst
Ligand NoneXPhos, SPhos, RuPhos, BrettPhos, etc.[4]
Base Strong inorganic (K₂CO₃, Cs₂CO₃) or organic base (DIPEA)Alkoxides (NaOtBu, LHMDS) or Phosphates/Carbonates (K₃PO₄, Cs₂CO₃)[6]
Solvent High-boiling polar aprotic (DMSO, DMF, NMP)Anhydrous, degassed ethers (Dioxane, THF) or aromatic (Toluene)
Temperature High (100-160 °C)Moderate (80-110 °C)
Key Byproducts Di-substitution, incomplete reactionHydrodehalogenation, regioisomers, ligand-related impurities

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a sealable reaction vessel, add 4-fluoro-1H-indazole (1.0 eq), piperazine (4.0 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Seal the vessel and heat the mixture to 140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, typically using a dichloromethane/methanol gradient) to yield the final product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromo-1H-indazole (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.2 M.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection & Purification: Dissolve the crude residue in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Troubleshooting Workflow

// Path for High Starting Material SM_Yes [label="YES"]; SM_No [label="NO (Good Conversion)"]; CheckSM -> SM_Yes [color="#EA4335"]; CheckSM -> SM_No [color="#34A853"];

SM_Action [label="Increase Temp/Time\nCheck Catalyst Activity\n(Buchwald-Hartwig)\nUse more reactive halide\n(F > Cl > Br for SNAr)", shape=parallelogram, fillcolor="#F1F3F4"]; SM_Yes -> SM_Action;

// Path for Byproduct Analysis Byproduct_Type [label="Identify Byproduct\n(LCMS, NMR)"]; CheckByproduct -> Byproduct_Type;

Isomer [label="Isomer (Same Mass)?"]; HighMW [label="High MW Byproduct?"]; Hydrodehalogenation [label="Hydrodehalogenation\n(Mass = Indazole)?"];

Byproduct_Type -> Isomer; Byproduct_Type -> HighMW; Byproduct_Type -> Hydrodehalogenation;

// Isomer Path Isomer_Action [label="Protect Indazole N-H\nbefore coupling\nOptimize Base/Solvent for\nregioselectivity", shape=parallelogram, fillcolor="#F1F3F4"]; Isomer -> Isomer_Action [label="YES"];

// High MW Path HighMW_Action [label="Use Excess Piperazine\nUse Mono-Boc-Piperazine", shape=parallelogram, fillcolor="#F1F3F4"]; HighMW -> HighMW_Action [label="YES\n(Di-substitution)"];

// Hydrodehalogenation Path Hydrodehalogenation_Action [label="Optimize Ligand/Base\nLower Temperature\nEnsure Inert Atmosphere", shape=parallelograma, fillcolor="#F1F3F4"]; Hydrodehalogenation -> Hydrodehalogenation_Action [label="YES"];

End [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SM_No -> End; Isomer_Action -> End [style=dotted]; HighMW_Action -> End [style=dotted]; Hydrodehalogenation_Action -> End [style=dotted]; } caption { label = "Fig. 3: Logical workflow for troubleshooting byproduct formation."; fontname = "Arial"; fontsize = 10; } enddot Caption: Fig. 3: Logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Enhancing the Selectivity of 4-(Piperazin-1-yl)-1H-indazole-based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-yl)-1H-indazole-based inhibitors. Our goal is to help you overcome common experimental challenges and effectively enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Variability in IC50 Values Between Experiments

Q: My IC50 values for the same indazole inhibitor are highly variable across different assay runs. What are the potential causes and how can I improve reproducibility?

A: Inconsistent IC50 values are a common issue in kinase assays. Several factors can contribute to this variability. A systematic approach is needed to ensure consistent results.[1]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[1] Cellular ATP levels are typically in the millimolar range, which can cause discrepancies between in vitro and cellular results.[1] It is crucial to maintain a consistent ATP concentration across all experiments, often close to the Km value of the kinase for ATP.[1][2]

  • Enzyme Concentration and Activity: Ensure that the kinase enzyme has not undergone multiple freeze-thaw cycles and has been stored correctly at -80°C.[1] Use an enzyme concentration that produces a strong signal but does not cause rapid substrate depletion.[1]

  • Reaction Time: The kinase reaction should be kept within the linear range.[1] If the reaction proceeds for too long, significant substrate consumption can affect the accuracy of the IC50 determination.[1] It is recommended to perform a time-course experiment to establish the optimal reaction time.[1]

  • Compound Stability: Verify the stability and solubility of your this compound compound in the assay buffer. Compound precipitation can lead to inconsistent results.

Issue 2: High Background Signal in Kinase Assays

Q: I'm observing a high background signal in my fluorescence-based kinase assay, even in the "no enzyme" control wells. What could be causing this interference?

A: High background signals can mask the true inhibitory effects of your compound. This is often due to interference from the compound itself or contaminants.[3][4]

  • Compound Interference: Some compounds can fluoresce or quench signals, leading to false positives or negatives.[4] To test for this, run a control plate with your compound and the detection reagent, but without the kinase and substrate.[1][3] An increase in signal that correlates with compound concentration points to interference.[3]

  • Contaminated Reagents: Buffer components, substrates, or even the ATP stock might be contaminated with substances that interfere with the detection method.[1]

  • Non-specific Inhibition: Some molecules can inhibit kinases indirectly, such as by forming aggregates or chelating essential cofactors.[4] To check for aggregation-based inhibition, you can repeat the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.[3] A significant shift in potency may indicate that the compound is acting as an aggregate.[3]

Issue 3: Poor or Unexpected Kinase Selectivity Profile

Q: My this compound inhibitor is showing activity against unexpected off-target kinases. How can I improve its selectivity?

A: Achieving high selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the kinome.[5] A multi-pronged approach combining structural biology, computational analysis, and comprehensive profiling is essential.

  • Structure-Activity Relationship (SAR) Studies: The 1H-indazole scaffold is a versatile core that allows for substitutions at multiple positions.[6] Systematic modifications to the indazole ring, the piperazine moiety, and any appended groups can drastically alter the selectivity profile. For example, in the development of pan-Pim inhibitors, optimizing substituents on both the pyrazine and indazole rings was crucial for achieving high potency.[6][7]

  • Kinase Profiling: To understand your inhibitor's specificity, it is vital to screen it against a large panel of kinases, ideally representing the entire human kinome.[5] This provides a selectivity index, comparing its potency against the intended target versus other kinases.[5]

  • Target Engagement in a Cellular Context: Biochemical assays do not always reflect an inhibitor's behavior in cells.[5] It is crucial to perform cell-based assays to confirm that the inhibitor engages with its intended target in a more physiologically relevant environment.[2][5]

Data on 1H-Indazole-Based Inhibitors

The following tables summarize quantitative data for various this compound-based and other indazole inhibitors, illustrating their potency and selectivity.

Table 1: Potency of Indazole-Based Inhibitors Against Various Kinases

Compound ID Target Kinase(s) IC50 (nM) Reference(s)
GDC-0941 PI3Kα - A potent, selective, and orally bioavailable inhibitor.[8][9]
SR-1459 ROCK-II 13 A 1-(4-(1H-indazol-5-yl)piperazin-1-yl) analog.[10][11]
SR-715 ROCK-II 80 Shows strong selectivity for ROCK-II over CYP3A4.[10][11]
SR-899 ROCK-II 100 Shows strong selectivity for ROCK-II over CYP3A4.[10][11]
Compound 102 FGFR1 30.2 ± 1.9 A 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide.[7]
Compound 82a Pim-1, Pim-2, Pim-3 0.4, 1.1, 0.4 A pan-Pim kinase inhibitor.[7]
CZL-S092 PLK4 0.9 Exhibited exceptional selectivity in a panel of 37 kinases.[12]

| AKE-72 | BCR-ABLWT, BCR-ABLT315I | < 0.5, 9 | A pan-BCR-ABL inhibitor, effective against the T315I mutant.[13] |

Table 2: Cellular Activity of Indazole-Based Inhibitors

Compound ID Cell Line Activity Metric Value Reference(s)
AKE-72 K-562 GI50 < 10 nM Shows potent anti-leukemic activity.[13]
AKE-72 K-562 TGI 154 nM Demonstrates total growth inhibition.[13]
CZL-S092 IMR-32 IC50 1.143 µM Shows significant antiproliferative activity against neuroblastoma cells.[12]

| CZL-S092 | SH-SY5Y | IC50 | 1.329 µM | Shows significant antiproliferative activity against neuroblastoma cells.[12] |

Experimental Protocols & Workflows

Detailed methodologies are provided below for key experiments to assess inhibitor selectivity and troubleshoot assay performance.

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based Assay)

This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay, such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.[6]

Materials:

  • Purified recombinant kinases (a broad panel).

  • Specific peptide or protein substrates for each kinase.

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[14]

  • ATP solution.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[14]

  • Assay Plate Setup:

    • Inhibitor Wells: Add 1 µL of the inhibitor serial dilutions.

    • Positive Control (No Inhibitor): Add 1 µL of vehicle (DMSO).

    • Negative Control (No Enzyme): Add 1 µL of vehicle (DMSO).

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and its specific substrate to all wells except the "No Enzyme" control. Add 5 µL of a substrate-only solution to the "No Enzyme" wells.

  • Initiate Reaction: Add 5 µL of ATP solution to all wells to start the reaction.[1] The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a time period determined to be in the linear range of the reaction (e.g., 60 minutes).[1][3]

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes.[6]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF, or thermal shift assay, is a rapid and robust method to screen for ligand binding without needing a functional enzymatic assay.[15] It works by monitoring the thermal stabilization of a protein when a ligand binds.[15]

Materials:

  • Purified target kinase.

  • SYPRO Orange dye (or equivalent).

  • This compound inhibitor stock solution.

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Real-time PCR instrument with melt-curve capability.

Procedure:

  • Reagent Preparation: Prepare a master mix containing the purified kinase and SYPRO Orange dye in DSF buffer.

  • Plate Setup:

    • Add the inhibitor to the wells at various concentrations.

    • Add an equivalent volume of DMSO for the no-inhibitor control.

  • Protein Addition: Add the kinase/dye master mix to all wells.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Run a melt-curve protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) is determined by the peak of the first derivative of the fluorescence curve. A positive shift in Tm in the presence of the inhibitor indicates binding and stabilization.

Diagrams and Workflows

The following diagrams, created using DOT language, illustrate key workflows and relationships relevant to enhancing inhibitor selectivity.

G cluster_0 Troubleshooting Workflow: Variable IC50 Values start Variable IC50 Results Observed check_atp Is ATP concentration consistent across assays? start->check_atp check_enzyme Is enzyme stock quality and concentration consistent? check_atp->check_enzyme Yes adjust_atp Standardize ATP concentration. Use fresh stocks. check_atp->adjust_atp No check_time Is reaction time within linear range? check_enzyme->check_time Yes adjust_enzyme Aliquot and properly store enzyme. Verify activity. check_enzyme->adjust_enzyme No check_compound Is compound stable and soluble in buffer? check_time->check_compound Yes adjust_time Perform time-course experiment to optimize. check_time->adjust_time No adjust_compound Verify compound solubility. Consider buffer additives. check_compound->adjust_compound No end_node Improved Reproducibility check_compound->end_node Yes adjust_atp->check_enzyme adjust_enzyme->check_time adjust_time->check_compound adjust_compound->end_node

Caption: Troubleshooting decision tree for addressing variable IC50 values.

G cluster_1 Kinase Inhibitor Selectivity Profiling Workflow a Initial Hit Compound (4-Piperazin-1-yl-1H-indazole) b Primary Biochemical Assay (e.g., ADP-Glo) a->b c Broad Kinome Screen (>400 Kinases) b->c d Determine IC50 Values & Selectivity Index c->d e Orthogonal Binding Assay (e.g., DSF, SPR) d->e Validate Hits g Lead Optimization (SAR Studies) d->g Low Selectivity f Cellular Target Engagement & Phenotypic Assays e->f h Selective Lead Candidate f->h Confirmed Activity & Selectivity g->b Synthesize New Analogs

Caption: A typical workflow for kinase inhibitor selectivity profiling.

G cluster_2 Generic Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., PI3K) adaptor->kinase1 kinase2 Kinase 2 (e.g., AKT) kinase1->kinase2 phosphorylates effector Effector Protein kinase2->effector phosphorylates response Cellular Response (Proliferation, Survival) effector->response inhibitor Indazole Inhibitor inhibitor->kinase1

Caption: A simplified diagram of a kinase signaling cascade showing inhibitor action.

References

Technical Support Center: Overcoming Resistance to 4-(Piperazin-1-yl)-1H-indazole Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(Piperazin-1-yl)-1H-indazole derivatives, a class of compounds that often includes Checkpoint Kinase 1 (Chk1) inhibitors like MK-8776 (also known as SCH 900776). This guide will help you navigate common challenges in studying and overcoming resistance to these targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives like MK-8776?

A1: this compound derivatives, such as the well-characterized Chk1 inhibitor MK-8776, function by targeting the DNA damage response (DDR) pathway. Chk1 is a critical kinase that, in response to DNA damage or replication stress, halts the cell cycle to allow for DNA repair. By inhibiting Chk1, these compounds prevent cancer cells from arresting their cell cycle, forcing them into mitosis with unrepaired DNA damage, which ultimately leads to a form of cell death known as mitotic catastrophe.[1] This mechanism is particularly effective in p53-deficient cancer cells, which are highly reliant on the Chk1-mediated checkpoint for survival.[1]

Q2: My cancer cell line is showing reduced sensitivity to the this compound derivative. What are the potential mechanisms of resistance?

A2: Resistance to Chk1 inhibitors can arise through several mechanisms:

  • Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for Chk1 inhibition by upregulating pro-survival signaling pathways, most notably the PI3K/AKT/mTOR pathway.[2][3][4]

  • Alterations in the NF-κB Signaling Pathway: Dysfunction or alterations in the NF-κB pathway have been linked to the development of resistance to Chk1 inhibitors.[5][6]

  • Changes in Chk1 Protein Expression or Activity: Resistance can be mediated by the loss of the Chk1 protein itself or through reduced activity due to the downregulation of upstream activators like Claspin.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7]

  • Upregulation of WEE1 Kinase: Increased expression of WEE1, another key cell cycle regulator, can compensate for Chk1 inhibition and contribute to resistance.[8]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, a combination of the following approaches is recommended:

  • Western Blotting: Analyze the protein levels of key players in the suspected resistance pathways. For example, check for increased phosphorylation of AKT (p-AKT) to investigate PI3K/AKT pathway activation, or assess the levels of Chk1, Claspin, and P-gp.

  • Gene Expression Analysis: Use qPCR or RNA-sequencing to determine if the mRNA levels of genes encoding proteins like Chk1, Claspin, or ABC transporters are altered.

  • Functional Assays:

    • Drug Efflux Assays: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) to measure efflux activity in your resistant cells compared to the parental line.

    • Combination Therapy: Test the sensitivity of your resistant cells to the Chk1 inhibitor in combination with inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor). A synergistic effect would suggest the involvement of that pathway in resistance.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding; Inaccurate drug dilutions; Edge effects in the microplate.Ensure a single-cell suspension before seeding; Use calibrated pipettes and perform serial dilutions carefully; Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or no dose-response Compound precipitation; Insufficient incubation time; Incorrect cell seeding density.Check the solubility of the compound in your culture medium; Optimize the incubation time for your specific cell line; Ensure cell density is within the linear range of the assay.[9]
Increased viability at high drug concentrations The compound may be directly reducing the tetrazolium salt (e.g., MTT).Run a cell-free control with the compound and assay reagent to check for chemical interference. If observed, consider an alternative viability assay like an ATP-based assay (e.g., CellTiter-Glo®) or Trypan Blue exclusion.[9]
Western Blotting
Problem Possible Cause Troubleshooting Steps
Weak or no signal for phosphorylated Chk1 (pChk1) Insufficient induction of DNA damage; Rapid dephosphorylation of the target protein; Low antibody affinity.Ensure the DNA damaging agent used in combination is at an effective concentration; Use phosphatase inhibitors in your lysis buffer; Optimize antibody concentration and incubation time.
Inconsistent protein loading Inaccurate protein quantification; Uneven gel loading.Use a reliable protein quantification assay (e.g., BCA); Load equal amounts of protein in each lane; Always normalize to a loading control like β-actin or GAPDH.
High background Antibody concentration is too high; Insufficient blocking; Inadequate washing.Titrate your primary and secondary antibodies; Increase blocking time or try a different blocking agent (e.g., BSA or non-fat milk); Increase the number and duration of wash steps.
Flow Cytometry (Cell Cycle Analysis)
Problem Possible Cause Troubleshooting Steps
Broad G1/G2 peaks (high CV) Incorrect flow rate; Cell clumps.Use the lowest flow rate setting on the cytometer for better resolution[10][11]; Filter the cell suspension through a cell strainer before analysis to remove clumps.[12]
No clear cell cycle arrest observed after treatment The drug concentration may be too low or too high (leading to widespread cell death); Incorrect timing of analysis.Perform a dose-response experiment to find the optimal concentration; Conduct a time-course experiment to identify the point of maximal cell cycle arrest.
Debris in the low DNA content region Apoptotic cells.Consider co-staining with an apoptosis marker (e.g., Annexin V) to quantify the apoptotic population.

Quantitative Data Summary

The following tables present example quantitative data that may be observed when studying resistance to this compound derivatives.

Table 1: Example IC50 Values for a Chk1 Inhibitor (e.g., MK-8776) in Sensitive and Resistant Cell Lines.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
A549 (Non-Small Cell Lung Cancer)33.5822.834 (in combination with CHK1 inhibition)~11.8 (sensitization)
KB-C2 (P-gp overexpressing)>10,000~1,000 (with MK-8776)>10 (sensitization)
HEK293/ABCB1 (P-gp overexpressing)>5,000~500 (with MK-8776)>10 (sensitization)

Note: Data is illustrative and compiled from various sources. Actual values will be cell line and experiment-specific. The A549 data shows sensitization to gemcitabine upon Chk1 inhibition.[13] The KB-C2 and HEK293/ABCB1 data show sensitization to chemotherapeutics in P-gp overexpressing cells when combined with MK-8776.[7]

Experimental Protocols

Development of Drug-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of a this compound derivative.[14]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the concentration of the drug that inhibits 50% of cell growth in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Recovery and Escalation: After 48-72 hours of exposure, replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.

  • Stepwise Dose Increase: Once the cells are confluent, passage them and re-expose them to a 1.5- to 2-fold higher concentration of the drug.[14]

  • Repeat: Repeat the cycle of exposure, recovery, and dose escalation for several months.

  • Confirmation of Resistance: Periodically, perform cell viability assays to compare the IC50 of the treated cells to the parental cells. A significant increase in the IC50 value (typically >3-10 fold) indicates the development of resistance.[14]

  • Cryopreservation: It is crucial to freeze down vials of cells at various stages of the resistance development process.

Western Blot for Key Resistance Markers

This protocol provides a general workflow for assessing the protein levels of Chk1, pChk1, AKT, pAKT, and Claspin.

  • Cell Lysis: Lyse parental and resistant cells (treated and untreated) with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pChk1, anti-Chk1, anti-pAKT, anti-AKT, anti-Claspin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol outlines the steps for analyzing cell cycle distribution.[15][16]

  • Cell Preparation: Harvest approximately 1x10^6 cells per sample. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, ensuring to collect data in a linear scale for the PI channel. Use a dot plot of pulse width versus pulse area to gate out doublets and aggregates.

Visualizations

Signaling Pathways

ResistancePathways cluster_0 Chk1 Inhibition and Resistance cluster_1 Resistance Mechanisms Indazole This compound (e.g., MK-8776) Chk1 Chk1 Indazole->Chk1 Inhibits Apoptosis Mitotic Catastrophe & Apoptosis Indazole->Apoptosis Induces in p53-deficient cells Survival Cell Survival & Proliferation Indazole->Survival Resistance Pgp P-glycoprotein (Drug Efflux) Indazole->Pgp Efflux CellCycleArrest S/G2-M Checkpoint Arrest Chk1->CellCycleArrest Promotes CellCycleArrest->Apoptosis Prevents PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Survival Bypass Pathway mTOR->Survival NFkB NF-κB NFkB->Survival NFkB->Survival Bypass Pathway

Caption: Key signaling pathways involved in the action of and resistance to this compound derivatives.

Experimental Workflow

ExperimentalWorkflow cluster_analysis Mechanism of Resistance Analysis start Start with Parental Cancer Cell Line develop_resistance Develop Resistant Cell Line (Continuous Drug Exposure) start->develop_resistance ic50 Confirm Resistance (IC50 Shift via MTT Assay) develop_resistance->ic50 western Western Blot (pAKT, pChk1, P-gp, etc.) ic50->western flow Flow Cytometry (Cell Cycle, Apoptosis) ic50->flow qpcr qPCR/RNA-seq (Gene Expression) ic50->qpcr troubleshoot Troubleshoot & Optimize Assays western->troubleshoot flow->troubleshoot qpcr->troubleshoot conclusion Identify Resistance Mechanism & Test Combination Therapies troubleshoot->conclusion

Caption: A typical experimental workflow for investigating resistance to this compound derivatives.

References

Troubleshooting inconsistent results in 4-(Piperazin-1-yl)-1H-indazole cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving 4-(Piperazin-1-yl)-1H-indazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound and its related compounds are widely recognized as potent kinase inhibitors. They often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR signaling cascades. The indazole scaffold is a common feature in many kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes.

Q2: Why am I observing high variability in IC50 values between experiments?

A2: High variability in IC50 values is a common challenge in cell-based assays with kinase inhibitors. Several factors can contribute to this, including:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Inconsistent Seeding Density: Uneven cell distribution in microplates can lead to significant well-to-well variability.

  • Compound Stability and Solubility: The compound may degrade or precipitate in culture media, affecting its effective concentration.

  • Assay-Specific Conditions: Variations in incubation times, reagent concentrations, and detection methods can all introduce variability.

Q3: Could the piperazine moiety in the compound be interfering with my assay?

A3: Yes, piperazine-containing compounds have been reported to interfere with certain assay formats. For instance, they can interact with assay reagents or exhibit autofluorescence, leading to inaccurate readouts. It is crucial to run appropriate controls, such as testing the compound in cell-free assay conditions, to rule out such interference.

Q4: How can I confirm that this compound is engaging its intended target in my cells?

A4: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding, providing direct evidence of interaction within the cellular environment. Western blotting to analyze the phosphorylation status of downstream targets can also serve as an indirect measure of target engagement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitate after compound addition. Prepare fresh serial dilutions for each experiment. Consider using a lower concentration of the stock solution or a different solvent.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate in a north-south and east-west direction to ensure even distribution. Avoid swirling motions.
Edge Effects To minimize evaporation from outer wells, fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data points.
Cell Line Instability Use cells from a consistent passage number. Regularly check for mycoplasma contamination.
Issue 2: Weaker Than Expected Bioactivity
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of the compound from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light.
Suboptimal Assay Duration The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
High Cell Density An excessively high cell number can diminish the apparent potency of the compound. Optimize cell seeding density to ensure they are in the exponential growth phase throughout the assay.
Cellular Efflux Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell, reducing its intracellular concentration.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause Troubleshooting Step
Cellular Metabolism The compound may be metabolized by the cells into less active or inactive forms.
Off-Target Effects The observed cellular phenotype may be a result of the compound hitting unintended targets. A broader kinase profiling or off-target screening can help identify these.
High Intracellular ATP In biochemical assays, the ATP concentration is often at or below the Km. In cells, ATP concentrations are much higher, which can outcompete ATP-competitive inhibitors.

Quantitative Data Summary

Compound DerivativeTarget/Cell LineAssay TypeIC50 (µM)
Indazole-piperazine derivative 6oK562 (Chronic Myeloid Leukemia)MTT5.15
Indazole-piperazine derivative 6aK562 (Chronic Myeloid Leukemia)MTT5.19
Indazole-piperazine derivative 6aA549 (Lung Cancer)MTT8.21
Indazole-piperazine derivative 6aPC-3 (Prostate Cancer)MTT6.12
Indazole-piperazine derivative 6aHep-G2 (Liver Cancer)MTT5.62
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone 10ecBT-474 (Breast Cancer)MTT0.99 ± 0.01
Piperazine containing compound (PCC)SNU-475 (Liver Cancer)MTT6.98 ± 0.11
Piperazine containing compound (PCC)SNU-423 (Liver Cancer)MTT7.76 ± 0.45

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

    • Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

This protocol is for assessing the inhibition of the PI3K/Akt signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation inhibits when active Indazole 4-(Piperazin-1-yl) -1H-indazole Indazole->PI3K Inhibits Indazole->Akt Inhibits Indazole->mTORC1 Inhibits VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation ERK->Angiogenesis Indazole 4-(Piperazin-1-yl) -1H-indazole Indazole->VEGFR Inhibits Experimental_Workflow cluster_workflow General Cell-Based Assay Workflow start Start seed Seed Cells start->seed treat Treat with Compound seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., MTT, Western) incubate->assay read Read Results assay->read analyze Analyze Data read->analyze end End analyze->end

Technical Support Center: Strategies to Reduce Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using potent kinase inhibitors with a 4-(Piperazin-1-yl)-1H-indazole or similar scaffold, such as Axitinib. The focus is on understanding, identifying, and mitigating off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My kinase inhibitor is showing effects in a cellular model that lacks the intended target. What could be the cause?

This is a classic sign of off-target activity. Many kinase inhibitors, despite high potency for their primary target, can interact with other kinases or proteins, especially at higher concentrations. This can be due to structural similarities in the ATP-binding pocket of different kinases. For instance, an inhibitor designed to target Vascular Endothelial Growth Factor Receptors (VEGFRs) might also show activity against Platelet-Derived Growth Factor Receptors (PDGFRs) or the c-KIT receptor due to homology in their kinase domains.

Recommended Actions:

  • Confirm Target Absence: First, verify through qPCR or Western blot that your cellular model truly lacks the intended target protein.

  • Perform a Kinome Scan: A kinome-wide profiling assay will test your inhibitor against a large panel of kinases to identify potential off-targets.

  • Titrate Your Inhibitor: Determine the lowest effective concentration of your inhibitor in a target-positive cell line. Use this concentration in your target-negative model to see if the anomalous effects persist.

Q2: How can I experimentally validate a suspected off-target?

Once you have a suspected off-target from a screen, you need to validate it in your experimental system.

Recommended Actions:

  • Orthogonal Inhibition: Use a structurally different, well-characterized inhibitor for the suspected off-target to see if it phenocopies the results from your primary inhibitor.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the unexpected phenotype disappears, it strongly implicates that protein as an off-target.

  • Biochemical Assays: Perform in vitro kinase assays with the purified suspected off-target protein and your inhibitor to determine if there is direct inhibition and to calculate the IC50 value.

Q3: What strategies can I employ to minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for correctly interpreting your data.

Recommended Actions:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of your inhibitor that yields the desired on-target effect.

  • Employ Structurally Unrelated Inhibitors: Corroborate your findings by using at least two inhibitors with different chemical scaffolds that target the same primary protein. If both produce the same biological effect, it is more likely to be an on-target effect.

  • Utilize Genetic Controls: The most rigorous approach is to rescue the inhibitor's effect by overexpressing a resistant mutant of the target protein. Alternatively, showing a lack of effect in a target-knockout cell line is also a powerful control.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
High cellular toxicity at concentrations needed for target inhibition. The inhibitor may be hitting essential off-target kinases (e.g., those involved in cell cycle or survival).1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.2. Cross-reference identified off-targets with known essential genes/proteins.3. Test the inhibitor in a cell line known to be less sensitive to the off-target's inhibition.
Inconsistent results between different cell lines. Cell lines have different kinase expression profiles ("kinomes"). An off-target may be highly expressed in one cell line but not another.1. Perform baseline proteomic or transcriptomic analysis of your cell lines to compare the expression of the target and key off-targets.2. Select cell lines for your experiments based on high on-target and low off-target expression.
In vitro (biochemical) potency does not correlate with in vivo (cellular) activity. Poor cell permeability, high plasma protein binding, or rapid metabolism of the compound.1. Conduct a cell permeability assay (e.g., PAMPA).2. Measure the fraction of unbound drug in your cell culture media.3. Perform a cellular thermal shift assay (CETSA) to confirm target engagement inside the cell.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of a representative indazole-based inhibitor, Axitinib, against its primary targets and common off-targets. Using concentrations well below the IC50 of off-targets can help maintain selectivity.

Kinase Target Target Family IC50 (nM) Notes
VEGFR1 Receptor Tyrosine Kinase0.1Primary Target
VEGFR2 Receptor Tyrosine Kinase0.2Primary Target
VEGFR3 Receptor Tyrosine Kinase0.1-0.3Primary Target
PDGFRβ Receptor Tyrosine Kinase1.6Common Off-Target
c-KIT Receptor Tyrosine Kinase1.7Common Off-Target
RET Receptor Tyrosine Kinase4.8Potential Off-Target
SRC Non-receptor Tyrosine Kinase>250Weak/No Activity
EGFR Receptor Tyrosine Kinase>1000Weak/No Activity

Experimental Protocols

Protocol 1: Western Blot for Phospho-Target Inhibition

This protocol is used to determine the effective concentration of an inhibitor in a cellular context by measuring the phosphorylation of its direct target.

  • Cell Culture: Plate cells (e.g., HUVECs for VEGFR2) and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to reduce baseline kinase activity.

  • Inhibitor Treatment: Pre-treat cells with a range of inhibitor concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes to induce target phosphorylation.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Western Blot: Determine protein concentration (e.g., BCA assay), normalize samples, and perform SDS-PAGE followed by Western blotting. Probe with antibodies against the phosphorylated target (e.g., p-VEGFR2 Tyr1175) and the total target protein as a loading control.

  • Analysis: Quantify band intensity to determine the IC50 for target inhibition in a cellular environment.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg On-Target PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K Off-Target cKIT c-KIT cKIT->PI3K Off-Target Inhibitor Axitinib-like Inhibitor Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->cKIT Gene_Expression Gene Expression (Angiogenesis, Proliferation) PLCg->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: On-target vs. off-target inhibition of signaling pathways.

Experimental_Workflow A Hypothesis: Unexpected Phenotype Observed B Is the primary target expressed in the model system? A->B C Perform Kinome-Wide Selectivity Screen B->C No I Verify Target Expression (WB/qPCR) B->I Yes D Identify Potential Off-Targets C->D E Validate Off-Target: 1. Orthogonal Inhibitor 2. Genetic Knockdown (siRNA/CRISPR) D->E F Confirmed Off-Target E->F G Re-evaluate Data: - Lower inhibitor concentration - Use genetic controls F->G H On-Target Effect Confirmed G->H I->G

Caption: Workflow for identifying and validating off-target effects.

Technical Support Center: Enhancing Oral Bioavailability of 4-(Piperazin-1-yl)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of 4-(piperazin-1-yl)-1H-indazole analogs, a promising class of kinase inhibitors. The information herein is designed to assist in optimizing the oral bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the oral bioavailability of this compound analogs?

A1: Like many kinase inhibitors, these analogs often exhibit physicochemical and metabolic properties that can hinder their oral absorption. The most common challenges include:

  • Poor Aqueous Solubility: The indazole and piperazine moieties contribute to a molecular structure that is often lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This can result in dissolution rate-limited absorption.

  • High First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[1] This "first-pass effect" significantly reduces the amount of active drug that reaches systemic circulation.

  • Efflux Transporter Activity: The piperazine group can make these analogs substrates for efflux transporters like P-glycoprotein (P-gp) located in the intestinal epithelium. These transporters actively pump the drug back into the gut lumen, thereby reducing net absorption.

  • pH-Dependent Solubility: The presence of basic nitrogen atoms in the piperazine ring can lead to pH-dependent solubility. While solubility may be higher in the acidic environment of the stomach, it can decrease significantly in the more neutral pH of the small intestine, where most drug absorption occurs.[2][3]

Q2: My this compound analog shows poor aqueous solubility. What strategies can I employ to improve it?

A2: Improving the solubility of your compound is a critical first step towards enhancing its oral bioavailability. Consider the following formulation strategies:

  • Salt Formation: For compounds with basic functional groups like the piperazine moiety, forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly effective approach.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can lead to a higher apparent solubility and faster dissolution. This is a common strategy for poorly soluble kinase inhibitors.

  • Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can improve solubilization and absorption.

Q3: My compound has high clearance in in vitro metabolic stability assays. What does this indicate and what are my next steps?

A3: High clearance in assays using liver microsomes or S9 fractions suggests that your compound is rapidly metabolized, which will likely lead to low oral bioavailability due to a high first-pass effect.

  • Identify Metabolites: The next crucial step is to identify the primary metabolites to understand the metabolic "soft spots" on your molecule. Common metabolic pathways for this scaffold include oxidation of the indazole or piperazine rings and N-dealkylation of substituents on the piperazine.

  • Structural Modification: Based on the metabolite identification, you can rationally design new analogs where the metabolically labile positions are blocked or modified to be more resistant to enzymatic degradation.

  • Consider Enzyme Inhibitors: While not a formulation strategy for the drug itself, understanding which CYP enzymes are responsible for the metabolism can inform potential drug-drug interaction risks.

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 Assays

You are observing low apparent permeability (Papp) values for your this compound analog in the apical-to-basolateral (A-to-B) direction in a Caco-2 permeability assay.

Possible Causes and Troubleshooting Steps:

  • Poor Aqueous Solubility in Assay Buffer:

    • Diagnosis: The compound may be precipitating in the donor compartment during the assay.

    • Solution:

      • Reduce the test concentration of the compound.

      • Incorporate a low percentage of a co-solvent like DMSO (typically ≤1%) in the assay buffer.

      • Use a formulation approach, such as complexation with cyclodextrins, to increase the solubility in the assay medium.

  • Active Efflux by P-gp or other Transporters:

    • Diagnosis: A high efflux ratio (Papp B-to-A / Papp A-to-B > 2) suggests that the compound is a substrate for an efflux transporter.

    • Solution:

      • Run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.

      • If efflux is confirmed, medicinal chemistry efforts may be needed to design analogs that are not transporter substrates.

  • Low Compound Recovery:

    • Diagnosis: The total amount of compound recovered from the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount.

    • Solution:

      • Investigate non-specific binding to the plasticware. Using plates with low-binding surfaces can help.

      • Assess the metabolic activity of Caco-2 cells. Although lower than hepatocytes, Caco-2 cells do have some metabolic capacity. Analyze for the presence of metabolites in the assay compartments.

Issue 2: High Variability in In Vivo Pharmacokinetic Studies

You are observing significant animal-to-animal variability in the plasma concentration-time profiles following oral administration of your compound.

Possible Causes and Troubleshooting Steps:

  • pH-Dependent Solubility and Variable Gastric pH:

    • Diagnosis: The compound's solubility is likely highly dependent on pH. Variations in the gastric pH of individual animals can lead to inconsistent dissolution and absorption.

    • Solution:

      • Develop a formulation that reduces the impact of pH on solubility, such as an amorphous solid dispersion or a lipid-based formulation.

      • Conduct in vivo studies with co-administration of agents that alter gastric pH (e.g., proton pump inhibitors) to understand the magnitude of this effect.[3]

  • Food Effects:

    • Diagnosis: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile secretion, gastric emptying time), impacting drug absorption.

    • Solution:

      • Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. A high-fat meal can sometimes increase the absorption of poorly soluble compounds.[4]

      • Based on the results, a specific dosing recommendation with respect to food may be necessary.

  • Genetic Polymorphisms in Drug Metabolizing Enzymes:

    • Diagnosis: If using an outbred animal strain, genetic variations in CYP enzymes could lead to differences in metabolic rates.

    • Solution:

      • Consider using an inbred strain of animals to reduce genetic variability.

      • Characterize the primary metabolizing enzymes for your compound to understand which polymorphisms might be relevant in humans.

Quantitative Data Summary

The following tables provide representative pharmacokinetic parameters for approved kinase inhibitors with structural similarities to the this compound scaffold. These values can serve as a benchmark for your own preclinical candidates.

Table 1: Preclinical Pharmacokinetic Parameters of GDC-0941 (Pictilisib) [5][6]

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (%)
MouseIV1--263-
PO50.51140205077.9
RatIV1--337-
PO50.5453116034.4
DogIV1--1400-
PO22.0440347061.9
MonkeyIV1--284-
PO21.012621218.6

Table 2: Human Pharmacokinetic Parameters of Axitinib [1]

ParameterValue
Absolute Bioavailability58%
Tmax2.5 - 4.1 hours
Protein Binding>99%
Elimination Half-life2.5 - 6.1 hours
Major Metabolizing EnzymesCYP3A4/5, UGT1A1
Major MetabolitesM12 (sulfoxide), M7 (N-glucuronide)

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a this compound analog and assess its potential for active efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare the dosing solution of the test compound (e.g., at 10 µM) in HBSS.

    • For the A-to-B permeability assessment, add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • For the B-to-A permeability assessment, add the dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Protocol 2: In Vitro Metabolic Stability Assay using Liver S9 Fraction

Objective: To determine the intrinsic clearance of a this compound analog in the presence of Phase I and Phase II metabolizing enzymes.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver S9 fraction (e.g., from human, rat, or mouse) and a phosphate buffer (pH 7.4).

    • Add the test compound to the S9/buffer mixture at a final concentration of, for example, 1 µM.

  • Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a cofactor mix containing NADPH and UDPGA (to support both Phase I and Phase II metabolism).

    • Incubate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis and Data Calculation:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) using the following equations:

      • t1/2 = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of S9 protein)

Visualizations

G OralDose Oral Dose (Indazole Analog) Stomach Stomach (Dissolution) OralDose->Stomach Intestine Intestinal Lumen (Dissolution & Absorption) Stomach->Intestine Enterocyte Enterocyte Intestine->Enterocyte Passive/Active Transport Enterocyte->Intestine P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Absorption Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation (Bioavailable Drug) Liver->SystemicCirculation Post-Hepatic Circulation Excretion Excretion Liver->Excretion Metabolism & Biliary Excretion SystemicCirculation->Excretion Renal Clearance

Caption: Oral absorption pathway and barriers for this compound analogs.

G Start Low Oral Bioavailability Observed in PK Study CheckSolubility Assess Aqueous Solubility (pH 2.0, 6.8) Start->CheckSolubility LowSolubility Solubility Issue CheckSolubility->LowSolubility Poor CheckPermeability Assess Caco-2 Permeability (Efflux Ratio) CheckSolubility->CheckPermeability Adequate Formulation Implement Formulation Strategy (ASD, Nanosuspension, Lipid-based) LowSolubility->Formulation LowPermeability Permeability/Efflux Issue CheckPermeability->LowPermeability Poor/High Efflux CheckMetabolism Assess Metabolic Stability (Microsomes/S9) CheckPermeability->CheckMetabolism Adequate EffluxInhibitor Test with P-gp Inhibitor LowPermeability->EffluxInhibitor HighMetabolism High Clearance CheckMetabolism->HighMetabolism High GoodPK Acceptable PK Profile CheckMetabolism->GoodPK Low MetaboliteID Metabolite Identification & Structural Modification HighMetabolism->MetaboliteID

References

Technical Support Center: Enhancing the Metabolic Stability of 4-(Piperazin-1-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing the metabolic instability commonly observed in 4-(piperazin-1-yl)-1H-indazole derivatives. This class of compounds holds significant promise in drug discovery, particularly as kinase inhibitors. However, their progression through the development pipeline is often hampered by rapid metabolism, leading to poor pharmacokinetic profiles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying biological pathways to empower researchers to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high clearance in vitro. What are the most likely metabolic soft spots?

A1: The metabolic liabilities of this scaffold typically arise from two primary regions: the piperazine ring and the indazole core. The piperazine ring is susceptible to N-dealkylation if substituted, as well as oxidation at the carbons alpha to the nitrogen atoms.[1] The indazole ring can undergo oxidation on the benzene portion of the bicyclic system.[2] One study on a related piperazinyl indazole compound identified P450-mediated N-deindazolation (loss of the indazole ring) as a predominant metabolic pathway.[3]

Q2: What are the primary metabolic enzymes responsible for the degradation of these compounds?

A2: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are often the major contributors to the metabolism of piperazine-containing compounds. However, other CYP isoforms and phase II enzymes like UDP-glucuronosyltransferases (UGTs) can also be involved.

Q3: How can I improve the metabolic stability of my lead compound?

A3: A common strategy is to introduce "metabolic blockers" at the positions most susceptible to metabolism. This can be achieved by adding small, metabolically stable groups like fluorine or a methyl group. Another effective approach is bioisosteric replacement of the piperazine ring with a less metabolically active scaffold.

Q4: What are some suitable bioisosteres for the piperazine ring?

A4: Several bioisosteres can be considered to replace the piperazine moiety to improve metabolic stability. These include, but are not limited to, homopiperazine, 2,6-diazaspiro[3.3]heptane, and 2,5-diazabicyclo[2.2.1]heptane. The choice of bioisostere will depend on the specific structure of your compound and its target interactions.

Q5: My compound appears unstable even in the absence of cofactors in my microsomal stability assay. What could be the issue?

A5: This suggests chemical instability in the assay buffer or significant nonspecific binding to the assay plates or microsomal proteins. It is crucial to run a control experiment without microsomes to assess the compound's stability in the buffer alone. To mitigate nonspecific binding, using low-binding plates and including a small amount of a non-ionic detergent like 0.01% Triton X-100 in the incubation buffer can be beneficial.

Troubleshooting Guides

Guide 1: In Vitro Metabolic Stability Assays
Problem Possible Causes Recommended Solutions
High variability between replicate experiments. Inconsistent pipetting of compound, microsomes, or cofactors. Temperature fluctuations during incubation. Instability of the compound in the stock solution.Use calibrated pipettes and ensure thorough mixing. Use a temperature-controlled incubator. Prepare fresh stock solutions for each experiment.
Compound is completely metabolized by the first time point. The compound is highly labile. The microsomal protein concentration is too high.Reduce the incubation time and/or the microsomal protein concentration.
No metabolism is observed for a known labile compound (positive control). Inactive microsomes or cofactor solution. Incorrect assay setup.Use a new batch of microsomes and/or prepare fresh cofactor solutions. Double-check all reagent concentrations and incubation parameters.
Apparent negative clearance (concentration increases over time). Analytical interference from a metabolite. Inconsistent sample processing.Review the mass spectrometry data for interfering peaks. Ensure consistent and thorough mixing and extraction for all samples.
Guide 2: Bioanalytical Method (LC-MS/MS)
Problem Possible Causes Recommended Solutions
Poor peak shape (tailing or fronting). Inappropriate mobile phase pH for the basic piperazine moiety. Column overload. Secondary interactions with the column stationary phase.Adjust the mobile phase pH to ensure consistent ionization of the analyte. Reduce the injection volume or sample concentration. Try a different column chemistry (e.g., C8, phenyl).
Ion suppression or enhancement. Co-elution of matrix components. High concentrations of non-volatile salts in the mobile phase.Optimize the chromatographic separation to separate the analyte from interfering matrix components. Use a lower concentration of a volatile buffer (e.g., ammonium formate).
Inconsistent retention times. Inadequate column equilibration. Changes in mobile phase composition. Fluctuations in column temperature.Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.

Quantitative Data on Metabolic Stability

The following table presents in vitro metabolic stability data for a series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) derivatives, highlighting the impact of structural modifications on their metabolic clearance. These compounds were investigated as ROCK-II inhibitors.

Compound IDStructureHLM T1/2 (min)HLM CLint (µL/min/mg protein)
SR-1459 2-amino analogData not specified, but noted to have high clearanceData not specified, but noted to have high clearance
SR-715 2-hydroxy analog> 60< 11.6
SR-899 2-hydroxy analog> 60< 11.6

HLM: Human Liver Microsomes, T1/2: Half-life, CLint: Intrinsic Clearance.

The data indicates that the 2-hydroxy analogs (SR-715 and SR-899) exhibit significantly greater metabolic stability in human liver microsomes compared to the 2-amino analog (SR-1459), which was reported to have high clearance. This suggests that the amino group is a primary site of metabolism in this series of compounds.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (T1/2) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 0.5 mg/mL final concentration)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard solution

  • 96-well incubation plate and collection plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by combining phosphate buffer, HLM, and the NADPH regenerating system in the 96-well plate.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the collection plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the T1/2 and CLint from the disappearance of the parent compound over time.

Signaling Pathways and Experimental Workflows

Many this compound derivatives function as kinase inhibitors, modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting the pharmacological effects of these compounds.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Rho_ROCK_Signaling GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activation of GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylation ActinCytoskeleton Actin Cytoskeleton Reorganization MLC_P->ActinCytoskeleton

Caption: Rho/ROCK signaling pathway, involved in cell shape, motility, and contraction.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_analysis Bioanalysis cluster_data Data Analysis Compound Test Compound Microsomes Liver Microsomes + NADPH Compound->Microsomes Addition Incubation Incubation (37°C) Microsomes->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Time Points LCMS LC-MS/MS Analysis Termination->LCMS Sample Prep Quantification Quantification of Parent Compound LCMS->Quantification HalfLife Half-life (T1/2) Calculation Quantification->HalfLife Clearance Intrinsic Clearance (CLint) Calculation Quantification->Clearance

Caption: General experimental workflow for an in vitro microsomal stability assay.

References

Technical Support Center: Purification of High-Purity 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Piperazin-1-yl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this compound, a polar and basic compound, are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (preparative HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of similar piperazinyl-indazoles can include:

  • Unreacted starting materials: Such as 4-halo-1H-indazole or piperazine.

  • Regioisomers: If the synthesis involves substitution on the indazole nitrogen, a mixture of N1 and N2 isomers can be formed.[1]

  • Di-substituted products: Such as a second indazole molecule reacting with the other nitrogen of the piperazine ring.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q3: My compound shows significant tailing during silica gel column chromatography. What is the cause and how can I fix it?

A3: Tailing is a common issue for basic compounds like this compound on standard silica gel. This is due to strong interactions between the basic piperazine moiety and the acidic silanol groups on the silica surface.[2] To resolve this, you can:

  • Add a basic modifier: Incorporate a small amount of a base like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%) into your eluent.[2]

  • Use a different stationary phase: Consider using neutral or basic alumina, or deactivated silica gel.[2]

Q4: I am having trouble getting my compound to crystallize during recrystallization. What should I do?

A4: Failure to crystallize is often due to the solution not being supersaturated or the presence of impurities. You can try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Use an anti-solvent: If your compound is soluble in one solvent, you can slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid, then allow it to stand and cool.

Q5: What analytical methods are suitable for assessing the purity of this compound?

A5: High-performance liquid chromatography (HPLC) with UV detection is a standard method for purity assessment.[3][4] Due to the polar nature of the molecule, reversed-phase columns may require specific conditions. Thin-layer chromatography (TLC) is useful for monitoring reaction progress and purification.[3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Compound does not dissolve, even when heated. The solvent is too non-polar.Switch to a more polar solvent like ethanol, methanol, or isopropanol. Consider a mixed solvent system (e.g., ethanol/water).[5]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Induce crystallization by scratching or seeding.[5] If that fails, evaporate some solvent and re-cool.
Compound "oils out" instead of crystallizing. The solution is too supersaturated, or the melting point of the compound is below the solution temperature.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery of pure compound. The compound is too soluble in the cold solvent; premature crystallization occurred; too much rinsing.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals.
Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Compound does not move from the baseline (Rf ≈ 0). The eluent is not polar enough.Increase the polarity of the mobile phase. A common choice for basic compounds is a gradient of methanol in dichloromethane (DCM) or chloroform.
Significant peak tailing. Strong interaction of the basic compound with acidic silica gel.Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent.[2] Alternatively, use neutral or basic alumina as the stationary phase.
Poor separation of the compound from impurities. The chosen eluent has poor selectivity.Try different solvent systems (e.g., ethyl acetate/methanol). Run a gradient elution, starting with a less polar mixture and gradually increasing the polarity.
Low recovery of the compound after the column. Irreversible adsorption to the silica gel or decomposition.Use a basic modifier in the eluent to prevent strong binding.[2] If decomposition is suspected, consider a less acidic stationary phase like alumina.
Preparative HPLC
Problem Possible Cause(s) Solution(s)
Poor peak shape (fronting or tailing). Column overload; secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for basic compounds in reversed-phase).
Low recovery of the collected fraction. The compound may be precipitating in the collection tubing; inefficient fraction collection.Ensure the mobile phase composition at the time of elution keeps the compound soluble. Optimize fraction collection parameters.
Co-elution of impurities. Insufficient resolution in the analytical method.Re-optimize the analytical method before scaling up. Try a different stationary phase or mobile phase composition to improve selectivity.

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This protocol is a general guideline and should be optimized for this compound by testing various solvent systems.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water) at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography (General Procedure)

This protocol is a general guideline for the purification of a basic compound like this compound.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. For this compound, a mixture of dichloromethane/methanol with a small percentage of ammonium hydroxide is a good starting point (e.g., 95:5:0.5 DCM/MeOH/NH₄OH).[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add the powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Analysis crude->tlc Assess Impurity Profile recryst Recrystallization tlc->recryst Simple Impurity Profile column Column Chromatography tlc->column Complex Mixture prep_hplc Preparative HPLC tlc->prep_hplc Difficult Separation / High Purity Needed purity Purity Check (HPLC, NMR) recryst->purity column->purity prep_hplc->purity purity->column <99% Pure, Re-purify pure_product High-Purity Product purity->pure_product >99% Pure

Caption: A general workflow for the purification of this compound.

troubleshooting_chromatography start Poor Separation or Tailing in Column Chromatography tailing Is there significant peak tailing? start->tailing separation Are compounds co-eluting? tailing->separation No add_base Add basic modifier (e.g., 0.5-2% TEA or NH₄OH) to eluent tailing->add_base Yes gradient Run a gradient elution separation->gradient Yes add_base->separation change_stationary Use neutral/basic alumina or deactivated silica add_base->change_stationary If tailing persists new_solvent Test different solvent systems (e.g., EtOAc/MeOH) gradient->new_solvent If still co-eluting dry_load Use dry loading technique new_solvent->dry_load For sharper bands

References

Validation & Comparative

A Comparative Analysis of 4-(Piperazin-1-yl)-1H-indazole-based Scaffolds and Other Prominent FGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of various Fibroblast Growth Factor Receptor (FGFR) inhibitors for researchers, scientists, and drug development professionals. The focus is on the performance of inhibitors containing the 4-(piperazin-1-yl)-1H-indazole scaffold and a comparison with other key FGFR inhibitors such as Ponatinib, Pazopanib, Regorafenib, Infigratinib, Erdafitinib, Pemigatinib, and Futibatinib. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

The dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention. A range of small molecule inhibitors has been developed to target this pathway, each with distinct biochemical profiles, efficacy, and selectivity.

Introduction to FGFR Inhibition

The FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations such as gene amplification, mutations, and translocations can lead to aberrant activation of the FGFR signaling cascade, contributing to tumorigenesis. FGFR inhibitors are broadly classified as multi-kinase inhibitors, which target FGFRs among other kinases, and selective FGFR inhibitors, which are designed to specifically target the FGFR family.

The this compound moiety is a key pharmacophore found in a number of potent and selective FGFR inhibitors. This structural element often plays a crucial role in the binding of the inhibitor to the ATP-binding pocket of the FGFR kinase domain.

Comparative Performance of FGFR Inhibitors

The following tables summarize the in vitro potency and clinical efficacy of several notable FGFR inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected FGFR Inhibitors

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Other Key Kinases (IC50 in nM)
Ponatinib 2.2[1]2[2]18[2]8[2]Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4)[1]
Pazopanib 74[3]-47[3]-VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), PDGFR (84), c-Kit (140)[3]
Regorafenib ----VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFR-β, KIT, RET, BRAF[4]
Infigratinib 0.9[5]1.4[5]1.0[5]60[5]-
Erdafitinib 1.2[5]2.5[5]3.0[5]5.7[5]-
Pemigatinib 0.4[5]0.5[5]1.0[5]30[5]-
Futibatinib 1.8[6]-1.6[6]3.7[6]Irreversible pan-FGFR inhibitor[6]
Compound 7r *2.9[7]----

* Compound 7r is a novel potent FGFR1 inhibitor bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold.[7]

Table 2: Clinical Efficacy of FDA-Approved FGFR Inhibitors

InhibitorIndicationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Erdafitinib Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations40%[8]5.5 months[8]
Infigratinib Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement14.8%[8]5.8 months[8]
Pemigatinib Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement36%6.9 months
Futibatinib Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements42%[9]9.0 months[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used for their evaluation, the following diagrams illustrate the FGFR signaling pathway and standard experimental workflows.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR pFGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG STAT STAT P_FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor FGFR Inhibitor Inhibitor->P_FGFR Inhibits

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant FGFR Kinase - Kinase Buffer - ATP - Substrate Start->Reagents Reaction Incubate Kinase, Inhibitor, and Substrate Reagents->Reaction Inhibitor Prepare Serial Dilutions of FGFR Inhibitor Inhibitor->Reaction Add_ATP Initiate Reaction by Adding ATP Reaction->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detection Measure Measure Luminescence/ Fluorescence Detection->Measure Analysis Calculate IC50 Values Measure->Analysis End End Analysis->End

Figure 2: General Workflow for an In Vitro FGFR Kinase Assay.

Western_Blot_Workflow Start Start Cell_Culture Culture Cancer Cells with FGFR Alterations Start->Cell_Culture Treatment Treat Cells with FGFR Inhibitor Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pFGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

Figure 3: Workflow for Western Blot Analysis of FGFR Phosphorylation.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).[10]

  • FGFR Enzyme: Dilute recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 to the desired concentration in kinase buffer.

  • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP at the desired concentrations in kinase buffer.

  • FGFR Inhibitor: Perform serial dilutions of the test compound in kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of the diluted FGFR inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the diluted FGFR enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Incubate for 30 minutes at room temperature.

3. Data Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

1. Cell Seeding:

  • Seed cancer cells with known FGFR alterations (e.g., 2,000-5,000 cells/well) in a 96-well plate in 100 µL of complete growth medium.[12]

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

2. Compound Treatment:

  • Prepare serial dilutions of the FGFR inhibitor in growth medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).[12]

  • Incubate for 72 hours at 37°C.[12]

3. MTT Addition and Formazan Solubilization:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using non-linear regression analysis.

Western Blot for FGFR Phosphorylation

This protocol is used to determine the on-target effect of FGFR inhibitors in a cellular context.

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the FGFR inhibitor for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Quantify the protein concentration of the lysates using a BCA assay.[12]

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

3. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-pFGFR Tyr653/654) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

4. Data Analysis:

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software.

  • The reduction in the pFGFR signal relative to the total FGFR and loading control indicates the inhibitory activity of the compound.

Conclusion

The landscape of FGFR inhibitors is rapidly evolving, with a growing number of agents demonstrating significant clinical activity in tumors harboring FGFR alterations. The this compound scaffold represents an important chemical starting point for the development of potent and selective FGFR inhibitors. As demonstrated in the comparative data, both multi-kinase and selective FGFR inhibitors have shown efficacy, though their selectivity profiles and clinical applications differ. The choice of an appropriate inhibitor for therapeutic use will depend on the specific FGFR alteration, tumor type, and the inhibitor's safety profile. The experimental protocols provided herein offer standardized methods for the preclinical evaluation and comparison of novel FGFR-targeted therapies.

References

Off-Target Kinase Inhibition: A Comparative Analysis of Axitinib, Dasatinib, and Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing therapeutic candidates. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of the off-target kinase inhibition profiles of three prominent kinase inhibitors: Axitinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs); Dasatinib, a multi-targeted inhibitor used in cancer therapy; and Staurosporine, a broad-spectrum kinase inhibitor. This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of Axitinib, Dasatinib, and Staurosporine against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values in nanomolars (nM), are compiled from various publicly available kinome scan datasets. Lower values indicate higher potency.

Kinase TargetAxitinib (nM)Dasatinib (nM)Staurosporine (nM)Primary Pathway Involvement
VEGFR1 0.1 --Angiogenesis, Cell Proliferation
VEGFR2 0.2 --Angiogenesis, Cell Proliferation
VEGFR3 0.1-0.3 --Angiogenesis, Lymphangiogenesis
PDGFRβ 1.6 <1 - 14 -Cell Growth, Proliferation
c-KIT 1.7 <1 - 14 -Cell Survival, Proliferation
BCR-ABL -<1 -Cell Cycle Progression, Apoptosis
SRC -<1 6Cell Growth, Adhesion, Migration
LCK -<1 -T-cell Activation
LYN -<1 2B-cell Signaling
YES -<1 -Cell Growth, Differentiation
PKCα --2 Signal Transduction
PKA --7 Signal Transduction
PKG --8.5 Signal Transduction
CaMKII --20 Calcium Signaling

Data is compiled from multiple sources and assay conditions may vary. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

The validation of on-target and off-target kinase inhibition is crucial for characterizing a small molecule inhibitor. Below are detailed methodologies for key experiments commonly employed in kinase inhibitor profiling.

In Vitro Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., Axitinib, Dasatinib, Staurosporine)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Mixture: In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Inhibitor Addition: Add the serially diluted test compounds or DMSO (vehicle control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the binding of a compound to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer specific for the target kinase

  • Test compounds

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein and seed them into 96-well plates. Incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds in Opti-MEM™. Add the fluorescent tracer to the compound dilutions.

  • Cell Treatment: Add the compound/tracer mix to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.

  • Signal Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the change in the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA™)

This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells.

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Fractionation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a generalized workflow for validating kinase inhibition.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits

VEGFR signaling pathway inhibited by Axitinib.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

BCR-ABL signaling pathway inhibited by Dasatinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PLC PLC Receptor->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Ca2->PKC Substrate Substrate Proteins PKC->Substrate Response Cellular Response Substrate->Response Staurosporine Staurosporine Staurosporine->PKC Inhibits Ligand Ligand Ligand->Receptor

General Protein Kinase C (PKC) signaling pathway inhibited by Staurosporine.

start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor start->prepare_reagents dispense_reagents Dispense Reagents into Assay Plate prepare_reagents->dispense_reagents incubate Incubate at Controlled Temperature dispense_reagents->incubate detect_signal Detect Signal (e.g., Luminescence) incubate->detect_signal analyze_data Analyze Data (IC50 Determination) detect_signal->analyze_data end End analyze_data->end

Generalized workflow for an in vitro biochemical kinase inhibition assay.

start Start cell_culture Culture and Treat Cells with Inhibitor start->cell_culture heat_shock Apply Temperature Gradient (Heat Shock) cell_culture->heat_shock lysis Lyse Cells heat_shock->lysis centrifugation Centrifuge to Separate Soluble/Insoluble Fractions lysis->centrifugation detection Detect Target Protein in Soluble Fraction centrifugation->detection analysis Analyze Data (Melt Curve Shift) detection->analysis end End analysis->end

Generalized workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of the Kinase Cross-Reactivity Profile of Indazole-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to interact with the ATP-binding site of kinases has led to the development of several targeted therapies. The incorporation of a piperazine moiety can further modulate the compound's physicochemical properties, including solubility and cell permeability, and provide additional interaction points with the target kinase. This guide provides a comparative analysis of the kinase cross-reactivity profiles of representative compounds featuring the indazole-piperazine motif.

While a comprehensive kinase panel screening for the specific compound 4-(Piperazin-1-yl)-1H-indazole is not publicly available, this guide will present data from structurally related compounds to offer insights into the potential selectivity profile of this chemical class. The compounds discussed include GDC-0941, a potent PI3K inhibitor, and AKE-72, a pan-BCR-ABL inhibitor.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) and percentage inhibition of selected indazole-piperazine containing compounds against a panel of kinases. This data provides a quantitative comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of GDC-0941

Kinase TargetIC50 (nM)
PI3Kα1.9
PI3Kβ27
PI3Kδ1.7
PI3Kγ14
mTOR115
DNA-PK76
Flt3>1000 (41% inhibition at 1 µM)
TrkA2850

Data sourced from studies on GDC-0941, a compound containing a 2-(1H-indazol-4-yl) moiety.[1]

Table 2: Kinase Inhibition Profile of AKE-72

Kinase Target% Inhibition at 50 nM
c-Kit99.3
FGFR198.5
FLT399.1
FYN97.2
LCK98.8
LYN99.0
PDGFRβ98.7
RET98.9
VEGFR299.2
YES98.6
c-Src73.0
FMS64.5

Data for AKE-72, a 3-aminoindazole derivative with a (4-ethylpiperazin-1-yl)methyl group.[2]

Signaling Pathway Context

The primary targets of the analyzed compounds are key nodes in critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

GDC-0941 is a potent inhibitor of Class I PI3K isoforms. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GDC0941 GDC-0941 GDC0941->PI3K

PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0941.

Experimental Protocols

The following provides a generalized methodology for determining the kinase inhibitory activity of a compound.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (less inhibition).

  • Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A serial dilution is then performed to achieve the desired range of concentrations.

  • Assay Plate Setup : The serially diluted compound or vehicle (DMSO) is added to the wells of an assay plate.

  • Kinase Reaction : A reaction mixture containing the target kinase and its specific substrate in a kinase reaction buffer is added to each well.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation : The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection : A luminescent kinase assay reagent is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Signal Stabilization : The contents of the wells are mixed on a plate shaker and incubated at room temperature to stabilize the signal.

  • Data Acquisition : The luminescence is measured using a plate-reading luminometer.

  • Data Analysis : The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Compound Dilution B Dispense Compound to Assay Plate A->B C Add Kinase & Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate D->E F Add Luminescent Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

General workflow for an in vitro luminescent kinase inhibition assay.

Conclusion

While direct kinase profiling data for this compound is not currently in the public domain, the analysis of structurally related compounds such as GDC-0941 and AKE-72 provides valuable insights. These analogs demonstrate potent and, in some cases, selective inhibition of key kinases involved in cancer signaling pathways. The indazole-piperazine scaffold is a versatile starting point for the design of kinase inhibitors with diverse selectivity profiles. Further comprehensive screening of this compound against a broad kinase panel is necessary to fully elucidate its specific cross-reactivity profile and potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Head-to-head comparison of 4-(Piperazin-1-yl)-1H-indazole and GDC-0941 in PI3K assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer drug discovery.[1] This guide provides a head-to-head comparison of two compounds in the context of PI3K inhibition: the well-characterized, potent pan-Class I PI3K inhibitor GDC-0941, and the less characterized scaffold, 4-(piperazin-1-yl)-1H-indazole.

While extensive quantitative data is available for GDC-0941, public data on the specific PI3K inhibitory activity of this compound is limited. Therefore, this guide will present a detailed analysis of GDC-0941, complemented by a qualitative discussion of the potential of the this compound scaffold based on the known structure-activity relationships of related indazole-containing PI3K inhibitors.

Quantitative Performance Data

A summary of the in vitro inhibitory activity of GDC-0941 against Class I PI3K isoforms is presented below.

CompoundPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)
GDC-0941 333375

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for GDC-0941 is compiled from publicly available studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays and cellular assays used to evaluate PI3K inhibitors.

In Vitro PI3K Kinase Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of PI3K by quantifying the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 200 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • PIP2 substrate

  • [γ-33P]ATP

  • Test compounds (dissolved in DMSO)

  • Yttrium silicate (Ysi) polylysine SPA beads

  • 96-well or 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the assay buffer, Ysi polylysine SPA beads, MgCl2, DTT, ATP, and [γ-33P]-ATP to the assay plate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding the recombinant PI3K enzyme and PIP2 substrate mixture.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., PBS).

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated PIP3 bound to the beads.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cellular Phospho-Akt Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

  • Cancer cell lines (e.g., U87MG, PC3, MDA-MB-361)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Akt.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities to determine the inhibition of Akt phosphorylation.

Visualizing Key Processes

Diagrams are provided below to illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Promotes Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt Signaling Pathway.

PI3K_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., SPA) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Treatment Treat Cancer Cell Lines Western_Blot Western Blot for p-Akt/Total Akt Cell_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Treatment->Proliferation_Assay Cellular_Activity Assess Cellular Potency & Effect Western_Blot->Cellular_Activity Proliferation_Assay->Cellular_Activity Compound_Synthesis Compound Synthesis/ Acquisition Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Treatment

Caption: Experimental Workflow for PI3K Inhibitor Evaluation.

Comparative Analysis and Discussion

GDC-0941: A Potent Pan-Class I PI3K Inhibitor

GDC-0941 (Pictilisib) is a well-documented, orally bioavailable inhibitor of all four Class I PI3K isoforms.[2][3] Its full chemical name is 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.[2][3] As the data indicates, it potently inhibits PI3Kα and PI3Kδ with IC50 values in the low nanomolar range, and also shows activity against PI3Kβ and PI3Kγ.[2][3] This broad-spectrum inhibition makes it a valuable tool for studying the overall role of the Class I PI3K pathway in cancer biology.

The this compound Scaffold: A Potential Starting Point

The structure of GDC-0941 itself contains both an indazole and a piperazine ring, albeit as part of a larger, more complex molecule.[2][3] The development of GDC-0941 involved extensive medicinal chemistry efforts to optimize the core scaffold for potency and selectivity against PI3K.[2] It is plausible that this compound could serve as a fragment or starting point for the development of novel PI3K inhibitors. However, without experimental data, its potency and selectivity remain speculative. Further research, including in vitro kinase assays, would be necessary to determine its activity profile against PI3K isoforms and other kinases.

Conclusion

GDC-0941 is a potent and well-characterized pan-Class I PI3K inhibitor, making it a benchmark compound for PI3K-targeted research. The this compound scaffold contains structural motifs common to kinase inhibitors and may hold potential for the development of new PI3K inhibitors. However, a direct, quantitative head-to-head comparison is not feasible without dedicated experimental evaluation of this compound in PI3K assays. Researchers interested in this scaffold are encouraged to perform the necessary in vitro and cellular assays to elucidate its biological activity.

References

A Comparative Analysis: 4-(Piperazin-1-yl)-1H-indazole Derivatives Versus Standard-of-Care Chemotherapy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and targeted cancer therapies, a class of compounds known as 4-(Piperazin-1-yl)-1H-indazole derivatives is showing significant promise in preclinical studies. This guide provides a comparative overview of the efficacy of these emerging drug candidates against standard-of-care chemotherapy agents in key cancer cell lines, supported by experimental data on cytotoxicity, apoptosis, and cell cycle arrest. The findings suggest that these novel derivatives may offer a potent alternative or complementary approach to current treatment regimens.

Executive Summary

This guide delves into the cytotoxic effects of specific this compound derivatives on breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and chronic myeloid leukemia (K562) cell lines. A direct comparison of their half-maximal inhibitory concentrations (IC50) with standard-of-care drugs—doxorubicin, sorafenib, and imatinib, respectively—is presented. Furthermore, this report outlines the common experimental protocols utilized for these assessments and illustrates the key signaling pathways implicated in the mechanism of action of these novel compounds.

Comparative Cytotoxicity Analysis

The in vitro efficacy of novel this compound derivatives was evaluated against various cancer cell lines. The IC50 values, representing the concentration of a drug that inhibits 50% of cell growth, were determined and compared with those of standard-of-care chemotherapeutic agents.

Note: Direct comparison of IC50 values should be interpreted with caution, as experimental conditions can vary between studies. The data presented here is compiled from multiple sources to provide a comparative snapshot.

Breast Cancer: MCF-7 Cell Line

In the context of breast cancer, a notable this compound derivative, compound 2f , has demonstrated potent cytotoxic activity against the MCF-7 cell line. When compared to the standard-of-care anthracycline antibiotic, doxorubicin , the data suggests a competitive efficacy profile.

CompoundTarget Cell LineIC50 (µM)Citation
Indazole Derivative 2f MCF-70.34[1]
Doxorubicin MCF-7~0.4 - 0.7[2]
Hepatocellular Carcinoma: HepG2 Cell Line

For hepatocellular carcinoma, the multi-kinase inhibitor sorafenib is a standard therapeutic agent. Studies on this compound derivatives, such as compound 2f , have shown promising results in the HepG2 cell line.

CompoundTarget Cell LineIC50 (µM)Citation
Indazole Derivative 2f HepG20.80[1]
Sorafenib HepG2~6 - 8.3[3][4]
Chronic Myeloid Leukemia: K562 Cell Line

In the case of chronic myeloid leukemia, the tyrosine kinase inhibitor imatinib is a first-line treatment. A specific 1H-indazole-3-amine derivative containing a piperazine moiety, compound 6o , has been evaluated for its anti-proliferative activity against the K562 cell line and compared to the standard chemotherapeutic agent 5-Fluorouracil .

CompoundTarget Cell LineIC50 (µM)Citation
Indazole Derivative 6o K5625.15[5]
5-Fluorouracil K5628.87[5]
Imatinib K562~0.2 - 0.75[6][7]

Mechanism of Action: Insights into Cellular Pathways

Preclinical evidence suggests that this compound derivatives exert their anticancer effects through the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

Several indazole derivatives have been identified as inhibitors of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. This pathway is a key regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers. By inhibiting this pathway, the indazole derivatives can effectively halt cancer cell proliferation and induce cell death.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Indazole This compound Derivatives Indazole->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.

p53/MDM2 Signaling Pathway

Certain this compound derivatives have been shown to induce apoptosis and cell cycle arrest by modulating the p53/MDM2 signaling pathway. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53. By interfering with the MDM2-p53 interaction, these compounds can lead to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.

p53_MDM2_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2->p53 Degradation Indazole This compound Derivatives Indazole->MDM2 Inhibition

Caption: p53/MDM2 signaling pathway and the inhibitory action of indazole derivatives on MDM2.

Experimental Protocols

The following section details the standardized methodologies employed in the evaluation of the cytotoxic and apoptotic effects of the this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the test compounds (indazole derivatives or standard chemotherapy) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Workflow cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay is used to differentiate between live, apoptotic, and necrotic cells by flow cytometry.

  • Cell Treatment: Cells are treated with the compounds of interest for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. A histogram of cell count versus fluorescence intensity is generated, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

The preliminary in vitro data on this compound derivatives are highly encouraging. Several of these compounds demonstrate potent cytotoxic effects against breast, liver, and leukemia cancer cell lines, with efficacies that are comparable or, in some cases, superior to established standard-of-care chemotherapeutic agents. Their mode of action, involving the targeted inhibition of key cancer-related signaling pathways, suggests a potential for greater specificity and reduced off-target effects. Further comprehensive preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of anticancer agents.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Piperazin-1-yl)-1H-indazole and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 4-(Piperazin-1-yl)-1H-indazole and its analogs with established kinase inhibitors. The following sections detail their performance based on available experimental data, offering insights into their in vitro and in vivo activities.

Introduction to Indazole-Based Kinase Inhibitors

Indazole derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent kinase inhibition.[1][2][3] Many indazole-containing molecules have been investigated and developed as anti-cancer agents, with several, such as Pazopanib and Axitinib, receiving FDA approval.[1] The indazole scaffold often serves as a crucial pharmacophore that interacts with the hinge region of various protein kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways.[4][5] The addition of a piperazine moiety can enhance the solubility and oral bioavailability of these compounds.[5] This guide focuses on derivatives of this compound and compares their activity with other notable kinase inhibitors.

In Vitro Activity Comparison

The in vitro activity of kinase inhibitors is a critical determinant of their therapeutic potential. This is typically assessed through enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against specific kinases and cell-based assays to measure the impact on cancer cell proliferation and viability.

Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of various indazole derivatives and comparator drugs against several key protein kinases implicated in cancer.

CompoundTarget Kinase(s)IC50 (nM)Reference
Indazole Derivative 1 (analogue of this compound)FGFR130.2 ± 1.9[6]
Indazole Derivative 2 (analogue of this compound)Pim-1, Pim-2, Pim-30.4, 1.1, 0.4[6]
GDC-0941 (Pictilisib)PI3Kα3[7]
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[8]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47[9]
Anti-proliferative Activity in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as a therapeutic agent. The table below presents the IC50 values of various indazole derivatives and comparator drugs against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Indazole Derivative 3 (analogue of this compound)K562Chronic Myeloid Leukemia5.15[4][5]
Indazole Derivative 3 (analogue of this compound)A549Lung Cancer>10[4][5]
Indazole Derivative 3 (analogue of this compound)PC-3Prostate Cancer>10[4][5]
Indazole Derivative 3 (analogue of this compound)Hep-G2Liver Cancer>10[4][5]
GDC-0941 U87MGGlioblastoma~0.5[7]
Axitinib HK1-LMP1Nasopharyngeal Carcinoma1.09[10]
Axitinib C666-1Nasopharyngeal Carcinoma7.26[10]
Pazopanib 786-ORenal Cell Carcinoma~20 (48h)[11]
Pazopanib CAKI-2Renal Cell Carcinoma~30 (48h)[11]

In Vivo Efficacy Comparison

In vivo studies, typically using xenograft models in immunocompromised mice, are essential to evaluate the anti-tumor efficacy of a compound in a living organism. These studies provide crucial information on tumor growth inhibition and overall survival.

CompoundXenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)Reference
Indazole Derivative 4 (analogue of this compound)NCI-H1581Non-Small Cell Lung CancerNot Specified66.1%[6]
GDC-0941 U87MGGlioblastoma150 mg/kg, p.o., daily98%[7]
GDC-0941 IGROV-1Ovarian Cancer150 mg/kg, p.o., daily80%[7]
Axitinib HK1-LMP1Nasopharyngeal CarcinomaNot SpecifiedSignificant[10]
Pazopanib VariousColon, Melanoma, Prostate, Renal, Breast, LungDose-dependentSignificant[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Angiogenesis Angiogenesis Receptor Tyrosine Kinase (RTK)->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Indazole Derivatives Indazole Derivatives Indazole Derivatives->Receptor Tyrosine Kinase (RTK) Indazole Derivatives->PI3K

Caption: A simplified diagram of a generic kinase signaling pathway often targeted by indazole-based inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase Assay Kinase Assay Data Analysis Data Analysis Kinase Assay->Data Analysis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Western Blot Western Blot Cell Viability Assay (MTT)->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Tumor Growth Measurement Tumor Growth Measurement Xenograft Model->Tumor Growth Measurement Pharmacokinetic Analysis Pharmacokinetic Analysis Tumor Growth Measurement->Pharmacokinetic Analysis Pharmacokinetic Analysis->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay Compound Synthesis->Cell Viability Assay (MTT)

References

Benchmarking the Anti-Proliferative Activity of 4-(Piperazin-1-yl)-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, derivatives featuring a 4-(piperazin-1-yl) substitution have emerged as a promising avenue for the development of novel anti-proliferative agents. This guide provides a comparative analysis of the anti-proliferative activity of select 4-(piperazin-1-yl)-1H-indazole derivatives, supported by experimental data from recent studies.

Quantitative Data Summary

The anti-proliferative activity of various indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of several this compound derivatives and related compounds against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Piperazine-Indazole Derivative 6o K562 (Chronic Myeloid Leukemia)5.155-Fluorouracil (5-Fu)Not specified in the same study
A549 (Lung Cancer)>50
PC-3 (Prostate Cancer)>50
Hep-G2 (Hepatoma)>50
HEK-293 (Normal Kidney Cells)33.2
GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) Not specified in abstractPotent PI3K inhibitorNot applicableNot applicable
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (Colorectal Cancer)14.3 ± 4.4Not specified in the same studyNot specified in the same study
MRC5 (Normal Lung Fibroblasts)>100

Note: The data presented is extracted from multiple studies for comparative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Mechanism of Action & Signaling Pathways

Several piperazine-indazole derivatives exert their anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth and survival. For instance, compound 6o has been suggested to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway.[1][2]

A notable derivative, GDC-0941 , is a potent and selective inhibitor of Class I PI3 Kinase (PI3K).[3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its deregulation is a common event in many cancers.[3] Inhibition of this pathway can lead to the suppression of tumor growth.

Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the point of intervention for inhibitors like GDC-0941.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor GDC-0941 (PI3K Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.

Experimental Protocols

The assessment of anti-proliferative activity relies on robust and reproducible in vitro assays. The following are detailed methodologies for commonly cited experiments.

Methyl Thiazolyl Tetrazolium (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1][2]

Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay used to determine cytotoxicity and cell proliferation by measuring cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using a solution of trichloroacetic acid (TCA).

  • Staining: The plates are washed, and the fixed cells are stained with a solution of Sulforhodamine B.

  • Washing: Excess stain is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[4]

The following diagram outlines the general workflow for these in vitro anti-proliferative assays.

Experimental_Workflow start Start cell_seeding Cell Seeding (96-well plates) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation assay_specific_steps Assay-Specific Steps (MTT or SRB) incubation->assay_specific_steps data_acquisition Data Acquisition (Absorbance Reading) assay_specific_steps->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-proliferative assays.

Conclusion

This compound derivatives represent a versatile class of compounds with demonstrated anti-proliferative activity against various cancer cell lines. The data suggests that modifications to the indazole core and the piperazine substituent can significantly influence potency and selectivity. The inhibition of key signaling pathways, such as the PI3K/Akt cascade, highlights the potential for targeted therapy. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize these promising scaffolds for future cancer therapeutic development.

References

Comparative Analysis of 4-(Piperazin-1-yl)-1H-indazole Derivatives and Known Inhibitors in Kinase Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the docking performance of a 4-(Piperazin-1-yl)-1H-indazole derivative against established kinase inhibitors. The data presented is compiled from various in silico studies to offer insights into the potential of this scaffold in kinase-targeted drug discovery. This document summarizes quantitative binding affinity data, details the experimental protocols for computational docking, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores and binding energies of a this compound derivative and known kinase inhibitors against their respective kinase targets. It is important to note that these values are obtained from different studies and computational methods, which may influence the direct comparability. The data for the indazole derivatives are for compounds containing the this compound scaffold.

Kinase TargetCompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Computational Method
COT Kinase3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)-14.860-Glide (Schrödinger)
COT KinaseKnown Inhibitor (Reference from study)-9.62-Glide (Schrödinger)
BCR-ABL3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Compound 5)--74.2774CDOCKER (Discovery Studio)
BCR-ABLImatinib (Gleevec)-10.0 to -11.0-AutoDock Vina
BCR-ABLDasatinib--42.8 to -48.9MM/PBSA

Note: Direct comparison of docking scores between different software (e.g., Glide vs. AutoDock Vina) can be misleading due to different scoring functions. The values are presented to show the relative predicted affinity of the indazole derivatives within the context of their specific studies.

Experimental Protocols: Molecular Docking Methodology

The following protocols outline the general steps involved in the molecular docking studies cited in this guide. These methodologies are standard procedures in computational drug design for predicting the binding orientation and affinity of a ligand to a protein target.

I. Protein Preparation
  • Retrieval of Kinase Structure: The three-dimensional crystal structure of the target kinase (e.g., COT Kinase, BCR-ABL) is obtained from the Protein Data Bank (PDB).

  • Preprocessing: The raw PDB file is prepared for docking by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning partial charges to each atom (e.g., using Gasteiger charges).

    • Repairing any missing side chains or loops in the protein structure.

  • Minimization: The protein structure is subjected to energy minimization using a force field (e.g., OPLS, AMBER) to relieve any steric clashes and to obtain a more stable conformation.

II. Ligand Preparation
  • 3D Structure Generation: The 2D structure of the ligand, such as the this compound derivative or a known inhibitor, is converted into a 3D conformation.

  • Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a low-energy conformation.

  • Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

III. Molecular Docking using AutoDock Vina
  • Grid Box Generation: A grid box is defined around the active site of the target kinase. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying key active site residues.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculation. The software systematically searches for the optimal binding pose of the ligand within the defined grid box by evaluating various conformations and orientations. The binding affinity is estimated using a scoring function that considers van der Waals forces, hydrogen bonding, electrostatic interactions, and torsional energy.

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy (most favorable). The interactions between the ligand and the active site residues of the kinase are visualized and examined.

IV. Molecular Docking using Schrödinger Maestro (Glide)
  • Receptor Grid Generation: A receptor grid is generated around the active site of the prepared protein structure. This grid pre-calculates the potential energy terms for the protein, which speeds up the docking process.

  • Ligand Docking: The prepared ligands are docked into the receptor grid using the Glide module. Different precision modes can be used, such as Standard Precision (SP) or Extra Precision (XP), which offer a trade-off between speed and accuracy.

  • Scoring and Analysis: The docking poses are scored using the GlideScore function, which is an empirical scoring function that includes terms for electrostatic interactions, van der Waals forces, and penalties for steric clashes. The pose with the best GlideScore is considered the most likely binding mode.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Crystal Structure (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand 2D Structure Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Grid Define Binding Site (Grid Box) PDB_Prep->Grid Docking Molecular Docking Simulation Ligand_Prep->Docking Grid->Docking Scoring Binding Affinity Calculation (Docking Score / Binding Energy) Docking->Scoring Analysis Interaction Analysis (Binding Pose, H-bonds, etc.) Scoring->Analysis Results Comparative Analysis Analysis->Results

Caption: Workflow of a typical molecular docking experiment.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition.

A Comparative Analysis of the Therapeutic Window of Indazole-Based Kinase Inhibitors and Other Prominent TKIs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Tyrosine Kinase Inhibitors (TKIs) have emerged as a cornerstone, offering significant clinical benefits by targeting specific molecular drivers of oncogenesis. The therapeutic window, a critical measure of a drug's safety and efficacy, is paramount in the development of new TKIs. This guide provides a comparative assessment of the therapeutic window of 4-(Piperazin-1-yl)-1H-indazole, a scaffold represented by the potent VEGFR inhibitor Axitinib, against other established TKIs. Through an examination of their target specificity, cellular potency, and associated toxicities, this analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these important therapeutic agents.

Comparative Efficacy and Safety Profiles

The therapeutic index of a TKI is determined by the ratio of its toxic dose to its therapeutic dose. A wider therapeutic window indicates a more favorable safety profile. The following tables summarize key quantitative data for Axitinib (as a representative of the this compound class), Sunitinib, Sorafenib, and Imatinib, highlighting their differential selectivity and potency.

TKI Primary Targets IC50 (nM) *Common Adverse Events (Grade ≥3)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7Hypertension, Diarrhea, Fatigue
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET2-9, 1, 1, 1Fatigue, Neutropenia, Thrombocytopenia
Sorafenib VEGFRs, PDGFRβ, c-KIT, FLT3, RAF-1, BRAF90, 20, 68, 58, 6, 22Hand-foot skin reaction, Diarrhea, Hypertension
Imatinib BCR-ABL, c-KIT, PDGFRα, PDGFRβ250-1000Neutropenia, Anemia, Edema
IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vitro Kinase Inhibition Profiles

The selectivity of a TKI against a panel of kinases is a key determinant of its therapeutic window. High selectivity for the target kinase(s) with minimal off-target activity is desirable to reduce toxicity.

Kinase Axitinib (IC50, nM) Sunitinib (IC50, nM) Sorafenib (IC50, nM) Imatinib (IC50, nM)
VEGFR1 0.1990>10,000
VEGFR2 0.2215>10,000
VEGFR3 0.1-0.3420>10,000
PDGFRβ 1.615100
c-KIT 1.7168100
BCR-ABL >10,000>1,000>1,000250-1000
BRAF >1,000>1,00022>10,000

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to characterize the efficacy and safety of TKIs. Below are detailed protocols for key experiments.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay used to measure the affinity of a test compound for a kinase of interest.

  • Reagents: LanthaScreen™ certified kinases, Eu-anti-tag antibody, Alexa Fluor™ conjugate (tracer), and test compounds.

  • Procedure:

    • A mixture of the kinase, Eu-anti-tag antibody, and the Alexa Fluor™ tracer is prepared in a buffer solution.

    • The test compound is serially diluted and added to the kinase/antibody/tracer mixture in a 384-well plate.

    • The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

    • The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of test compound bound to the kinase. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, and test compounds.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The test compound is serially diluted and added to the cells.

    • The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • The medium is replaced with fresh medium containing MTT and incubated for an additional 2-4 hours.

    • The MTT-containing medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the log concentration of the test compound.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a TKI in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Procedure:

    • Human tumor cells are implanted subcutaneously or orthotopically into the mice.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group, typically orally, at various doses and schedules. The control group receives a vehicle.

    • Tumor size is measured regularly using calipers, and body weight is monitored as an indicator of toxicity.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for evaluation.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Axitinib Axitinib Axitinib->VEGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay Workflow (TR-FRET) cluster_reagents Reagents cluster_process Assay Process Kinase Kinase + Eu-Ab Mix Mix Reagents in Plate Kinase->Mix Tracer Fluorescent Tracer Tracer->Mix TKI TKI (Test Compound) TKI->Mix Incubate Incubate Mix->Incubate Read Read TR-FRET Signal Incubate->Read Data_Analysis Data Analysis (IC50 Calculation) Read->Data_Analysis In_Vivo_Xenograft_Workflow In Vivo Tumor Xenograft Workflow cluster_setup Study Setup cluster_treatment Treatment Phase Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing TKI / Vehicle Administration Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Safety Operating Guide

Safe Disposal of 4-(Piperazin-1-yl)-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Summary

Based on the known hazards of piperazine and structurally related compounds, 4-(Piperazin-1-yl)-1H-indazole should be treated as a hazardous substance. The piperazine group is known to be corrosive and can cause severe skin burns and eye damage.[1] It may also cause allergic skin and respiratory reactions.[1] Therefore, strict adherence to safety precautions is essential.

Key Hazards Associated with the Piperazine Moiety:

Hazard StatementClassification
H228: Flammable solidFlammable solids, Category 1
H302: Harmful if swallowedAcute toxicity, oral, Category 4
H314: Causes severe skin burns and eye damageSkin corrosion, Category 1B
H317: May cause an allergic skin reactionSkin sensitization, Sub-category 1B
H318: Causes serious eye damageSerious eye damage, Category 1
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory sensitization, Sub-category 1B
H361: Suspected of damaging fertility or the unborn childReproductive toxicity, Category 2

Data derived from Safety Data Sheets for Piperazine.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant aprons or suits may be necessary.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

  • Risk Assessment and Preparation:

    • Review all available safety information for the compound and its structural analogs.

    • Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the full chemical name.[3]

  • Waste Collection:

    • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), into the designated hazardous waste container.

    • Avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

    • Dispose of any contaminated cleaning materials as hazardous waste.[3]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material into the hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Securely seal the hazardous waste container.

    • Store the sealed container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.[4]

    • Arrange for the collection of the hazardous waste by a licensed environmental services company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Disposal of This compound B Is the material contaminated with This compound? A->B J No B->J No K Yes B->K Yes C Segregate as Hazardous Waste D Is the container properly labeled with chemical name and hazard warnings? C->D L Yes D->L Yes M No D->M No E Affix proper hazardous waste label F Store in a designated, secure satellite accumulation area E->F G Arrange for pickup by a licensed hazardous waste vendor F->G H Incineration at a permitted facility G->H I End H->I N Dispose of as non-hazardous waste J->N K->C L->F M->E N->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Piperazin-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Piperazin-1-yl)-1H-indazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Hazard Profile and Personal Protective Equipment (PPE)

Based on related chemical structures, this compound should be handled as a hazardous substance. The piperazine moiety is known to cause severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[1][2][3] Potential hazards are likely to include skin and eye irritation, and it may be harmful if swallowed or inhaled.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Double gloving is advised when handling hazardous drugs.[4][5]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[4]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[4] For enhanced protection, a disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended.[5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[4][6]
Feet Closed-toe shoesSafety footwear should be worn in areas where chemicals are stored or handled.[7]
Operational Plan: Step-by-Step Handling Procedure

All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.

  • Handling:

    • Wear all PPE as detailed in Table 1.

    • Avoid creating dust when working with the solid material.[4] Use appropriate tools, such as a spatula, for transfers.

    • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8][9] Protect from light and moisture.[8]

  • Spill Management:

    • In case of a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.[4]

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

    • For larger spills, evacuate the area and alert emergency responders.[9]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.[10]

  • Waste Collection: Transfer waste material into a designated and properly labeled hazardous waste container.[3]

  • Decontamination: Clean any non-disposable equipment that has come into contact with the chemical.

  • Container Sealing: Securely seal the hazardous waste container.[3]

  • Professional Disposal: Arrange for collection by a licensed environmental services company. Incineration is often the preferred method for similar compounds.[10]

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep 1. Risk Assessment ppe_check 2. Verify PPE Availability prep->ppe_check setup 3. Designate Handling Area ppe_check->setup wear_ppe 4. Don PPE setup->wear_ppe handle 5. Handle Compound (Avoid Dust) wear_ppe->handle store 6. Store Properly handle->store collect_waste 7. Collect Hazardous Waste store->collect_waste decontaminate 8. Decontaminate Equipment collect_waste->decontaminate seal_dispose 9. Seal & Arrange Professional Disposal decontaminate->seal_dispose

Caption: Workflow for safely handling this compound.

PPE_Selection_Logic cluster_assessment Hazard Identification & Risk Assessment cluster_selection PPE Selection hazards Potential Hazards: - Skin/Eye Irritation - Sensitization - Harmful if Swallowed/Inhaled respirator Respirator hazards->respirator Inhalation gloves Gloves hazards->gloves Dermal goggles Goggles/ Face Shield hazards->goggles Eye Contact exposure Potential Exposure Routes: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact lab_coat Lab Coat/ Gown exposure->lab_coat Dermal

Caption: Logic for selecting appropriate PPE based on hazard assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.